Product packaging for Bacteriocin E50-52(Cat. No.:)

Bacteriocin E50-52

Cat. No.: B1578134
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Bacteriocins in Microbial Ecology and Competitive Interactions

In the complex and competitive world of microbial communities, bacteria have evolved numerous strategies to ensure their survival and dominance. One such strategy is the production of bacteriocins. nih.gov These antimicrobial peptides are deployed to inhibit the growth of competing bacterial strains, thereby securing resources and niche space for the producer. nih.gov This chemical warfare is a fundamental aspect of microbial ecology, shaping the composition and dynamics of microbial populations in diverse environments, from the soil and aquatic ecosystems to the human gut. frontiersin.org The production of bacteriocins provides a significant competitive advantage to the producing organism, allowing it to thrive in polymicrobial environments. nih.gov

Classification Systems for Bacteriocins

The vast diversity of bacteriocins has necessitated the development of classification systems to organize them based on their structure, molecular weight, mode of action, and genetic determinants. nih.gov A widely accepted classification system divides bacteriocins into several classes:

Class I: Known as lantibiotics, these are small (<5 kDa) peptides that undergo extensive post-translational modifications, resulting in the formation of unusual amino acids like lanthionine (B1674491) and methyllanthionine. mdpi.comchapman.edu Nisin is a well-known example of a Class I bacteriocin (B1578144). chapman.eduasm.org

Class II: This class consists of small (<10 kDa), heat-stable, and non-modified or minimally modified peptides. nih.govmdpi.com It is the largest and most studied class and is further subdivided into several subclasses. mdpi.com

Class III: This class includes large, heat-labile proteins.

Class IV: This is a group of complex bacteriocins that contain lipid or carbohydrate moieties.

Introduction to Class IIa Bacteriocins

Among the various subclasses of bacteriocins, Class IIa, also known as pediocin-like bacteriocins, has garnered significant attention. mdpi.com These peptides are characterized by a conserved N-terminal sequence, typically YGNGV, often referred to as the "pediocin box". researchgate.netfrontiersin.org They are cationic peptides, generally composed of 37 to 48 amino acids, and possess a disulfide bridge that is crucial for their activity. researchgate.netwikipedia.org

Class IIa bacteriocins are particularly noted for their potent activity against the foodborne pathogen Listeria monocytogenes. researchgate.netwikipedia.org Their mode of action involves permeabilizing the cell membrane of target bacteria, leading to the dissipation of the proton motive force and ultimately cell death. frontiersin.orgwikipedia.org Their heat stability and activity over a broad pH range make them attractive candidates for use as natural food preservatives. mdpi.com

Historical Context and Significance of Bacteriocin E50-52 Research

This compound was identified from a strain of Enterococcus faecium (NRRL B-30746) during a screening for lactic acid bacteria with activity against Campylobacter jejuni. acs.orgresearchgate.net Subsequent characterization revealed it to be a Class IIa bacteriocin with a molecular weight of 3339.7 and an isoelectric point of 8.0. acs.orgresearchgate.net

The initial research on this compound highlighted its broad spectrum of activity against a range of Gram-positive and Gram-negative pathogens, including Listeria spp., Staphylococcus spp., Salmonella spp., and Escherichia coli O157:H7. acs.org This broad-spectrum activity is somewhat unusual for a Class IIa bacteriocin and has been a key driver for continued investigation. nih.gov Early studies demonstrated its potential as an alternative to antibiotics, particularly in veterinary applications. acs.orgresearchgate.net

Research Significance and Future Directions for this compound

The research on this compound holds significant promise for several reasons. Its broad antimicrobial spectrum, encompassing both Gram-positive and Gram-negative bacteria, makes it a versatile candidate for various applications. acs.orgnih.gov The increasing prevalence of antibiotic-resistant bacteria has intensified the search for novel antimicrobial agents, and bacteriocins like E50-52 represent a promising avenue of exploration. asm.orgnih.gov

Future research on this compound is likely to focus on several key areas:

Mechanism of Action: While the general mode of action for Class IIa bacteriocins is understood, further studies are needed to elucidate the specific molecular interactions of E50-52 with the cell membranes of different target bacteria, especially Gram-negative organisms. nih.gov

Production and Purification: A significant challenge in the commercial application of bacteriocins is the low yield from natural producers and the complexity of purification processes. researchgate.net Research into optimizing production through heterologous expression systems, such as in E. coli, is ongoing and crucial for large-scale production. mdpi.comnih.govresearchgate.net Recent studies have explored fusion protein strategies to enhance soluble expression and simplify purification. nih.govresearchgate.net

Hybrid Bacteriocins: Researchers are exploring the creation of hybrid bacteriocins by combining domains from different parent molecules to enhance their activity and broaden their target range. nih.govresearchgate.net Studies involving the design of hybrid peptides from this compound and pediocin PA-1 have shown promising results with reduced minimum inhibitory concentrations. nih.gov

Biomedical Applications: The demonstrated activity of this compound against clinically relevant pathogens, including multidrug-resistant strains, opens up possibilities for its use in therapeutic applications. researchgate.netbrieflands.com For instance, its effect on Helicobacter pylori has been recently reported, suggesting potential applications in the biomedical industry. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Producing Organism Enterococcus faecium (NRRL B-30746) acs.orgresearchgate.net
Class IIa Bacteriocin acs.org
Molecular Weight 3339.7 Da acs.orgresearchgate.net
Isoelectric Point (pI) 8.0 acs.orgresearchgate.net
Amino Acid Sequence TTKNYGNGVCNSVNWCQCGNVWASCNLATGCAAWLCKLA cpu-bioinfor.org

| Sequence Length | 39 amino acids | cpu-bioinfor.org |

Table 2: Antimicrobial Spectrum of this compound

Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Campylobacter jejuni 0.025 - 6.4 cpu-bioinfor.org
Yersinia spp. 0.025 - 32 acs.org
Salmonella spp. 0.025 - 32 acs.org
Escherichia coli O157:H7 < 1.6 cpu-bioinfor.org
Shigella dysenteriae 0.025 - 32 acs.org
Morganella morganii 0.025 - 32 acs.org
Staphylococcus spp. 0.025 - 32 acs.org
Listeria spp. 0.025 - 32 acs.org
Listeria monocytogenes 2 - 8 cpu-bioinfor.org
Listeria denitrificans 32 cpu-bioinfor.org
Methicillin-resistant Staphylococcus aureus (MRSA) 0.05 - 6.25 researchgate.net
Acinetobacter baumannii 0.05 - 6.25 researchgate.net
Citrobacter freundii 0.05 - 6.25 researchgate.net
Klebsiella pneumoniae 0.05 - 6.25 researchgate.net
Proteus spp. 0.05 - 6.25 researchgate.net

| Pseudomonas aeruginosa | 0.05 - 6.25 | researchgate.net |

Properties

bioactivity

Antibacterial

sequence

TTKNYGNGVCNSVNWCQCGNVWASCNLATGCAAWLCKLA

Origin of Product

United States

Microbial Origin and Isolation of Bacteriocin E50 52

Identification of Producer Strains for Bacteriocin (B1578144) E50-52

The primary microorganism identified as the producer of Bacteriocin E50-52 is a strain of Enterococcus faecium.

Scientific studies have definitively identified Enterococcus faecium strain NRRL B-30746 as the producer of this compound. nih.govuniprot.org This strain was isolated during a screening of lactic acid bacteria for their antimicrobial properties. nih.gov The designation NRRL B-30746 refers to its accession number in the USDA-ARS Culture Collection.

The isolation of bacteriocin-producing strains like Enterococcus faecium NRRL B-30746 typically involves a multi-step process designed to screen numerous microbial candidates for antimicrobial activity. A general workflow for such an isolation process is outlined below.

Sample Collection : Samples are collected from environments where lactic acid bacteria are prevalent. These can include dairy products, fermented foods, and the gastrointestinal tracts of animals. nih.govfrontiersin.orgfrontiersin.org

Selective Culturing : The samples are cultured on selective media, such as MRS agar (B569324), to favor the growth of lactic acid bacteria while inhibiting other microorganisms. mdpi.com

Screening for Antimicrobial Activity : Individual colonies are then screened for their ability to produce antimicrobial compounds. Common methods for this initial screening include:

Spot-on-Lawn Assay : A single colony of the potential producer is spotted onto an agar plate that has been seeded with a lawn of a sensitive indicator organism. A clear zone of inhibition around the colony indicates the production of an antimicrobial substance. nih.gov

Well Diffusion Assay : Cell-free supernatant from a liquid culture of the potential producer is placed into wells cut into an agar plate seeded with an indicator organism. A zone of inhibition around the well signifies antimicrobial activity. frontiersin.org

Confirmation of Bacteriocin Production : To confirm that the inhibitory substance is a bacteriocin, the cell-free supernatant is treated with various enzymes. The loss of activity after treatment with proteolytic enzymes (like trypsin or proteinase K), but not with other enzymes, indicates the proteinaceous nature of the substance, a key characteristic of bacteriocins. frontiersin.orgkoreascience.kr

Identification of the Producer Strain : Strains that are confirmed to produce bacteriocins are then identified using a combination of phenotypic and genotypic methods, such as 16S rRNA gene sequencing. nih.govnih.gov

Phenotypic Characterization of this compound-Producing Organisms

Enterococcus faecium, the species to which the producer strain of this compound belongs, exhibits a well-defined set of phenotypic characteristics. While specific data for the NRRL B-30746 strain is detailed in its culture collection documentation, the general characteristics of the species provide a comprehensive phenotypic profile.

Enterococcus faecium is a Gram-positive coccus, typically occurring in pairs or chains. microchemlab.com It is a facultative anaerobe, capable of growing in both aerobic and anaerobic conditions, and is generally non-motile and does not form spores. frontiersin.org A key feature of enterococci is their ability to thrive in harsh conditions, including a wide range of temperatures (10°C to 45°C), high salt concentrations (6.5% NaCl), and a broad pH range. nih.gov

Biochemically, Enterococcus faecium is catalase-negative and displays characteristic carbohydrate fermentation patterns. nih.gov For instance, it is known to ferment arabinose and ribose. nih.gov

CharacteristicDescription
Gram Stain Positive
Morphology Cocci in pairs or chains
Oxygen Requirement Facultative anaerobe
Motility Non-motile
Spore Formation Non-spore forming
Catalase Test Negative
Growth Temperature 10°C - 45°C
Salt Tolerance Grows in 6.5% NaCl
pH Range Can survive a broad pH range

Contextual Microbial Environments of this compound Production

Enterococcus faecium strains are ubiquitous and can be isolated from a wide variety of environments. frontiersin.org This adaptability means that the production of bacteriocins like E50-52 can occur in diverse microbial communities, where it likely provides a competitive advantage to the producer strain. frontiersin.orgnih.gov

The primary natural habitat for Enterococcus faecium is the gastrointestinal tract of humans and a wide range of animals. microchemlab.comnih.gov In this complex microbial environment, the production of bacteriocins can help to modulate the gut microbiota by inhibiting the growth of competing bacteria. nih.gov

Beyond the gut, Enterococcus faecium is frequently found in:

Fermented Foods : Strains are commonly isolated from traditional fermented dairy products like cheese and yogurt, as well as fermented soybean products. nih.govfrontiersin.orgfrontiersin.orgmdpi.com In these environments, bacteriocin production can play a role in the fermentation process and act as a natural preservative by inhibiting spoilage and pathogenic bacteria. frontiersin.org

Environmental Sources : Enterococci are also found in soil, on plants, and in water. nih.gov Their presence in these environments highlights their resilience and widespread distribution outside of a host.

The production of bacteriocins is a key ecological trait that allows Enterococcus faecium to compete and persist in these varied and often competitive microbial landscapes.

Genetic Determinants and Biosynthesis Pathway of Bacteriocin E50 52

Gene Cluster Organization for Bacteriocin (B1578144) E50-52 Biosynthesis

The production of class IIa bacteriocins is typically encoded by a cluster of genes, which are often located on plasmids or on the chromosome. mdpi.commdpi.com These gene clusters are generally organized into one or more operons, ensuring the coordinated expression of all components necessary for bacteriocin production, transport, and self-immunity. nih.govresearchgate.net A typical class IIa bacteriocin gene cluster contains a structural gene, an immunity gene, genes for an ABC (ATP-binding cassette) transporter system, and regulatory genes. mdpi.comfrontiersin.org

The primary determinant for any bacteriocin is the structural gene, which encodes the primary amino acid sequence of the peptide. For class IIa bacteriocins, this gene does not code for the final, active bacteriocin directly but for a biologically inactive precursor peptide, or prepeptide. mdpi.comfrontiersin.org This prepeptide consists of two distinct parts: an N-terminal leader peptide and the C-terminal propeptide, which will become the mature bacteriocin after processing. nih.gov The gene for Bacteriocin E50-52 has been successfully cloned and expressed in heterologous hosts like Escherichia coli and Pichia pastoris for research and production purposes. mdpi.comresearchgate.net

To protect themselves from the antimicrobial action of their own bacteriocin, producer organisms co-express a specific immunity gene. nih.govebi.ac.uk This gene encodes a dedicated immunity protein that confers resistance to the producing cell. mdpi.com The immunity gene is almost always found within the bacteriocin gene cluster, often located immediately downstream of the structural gene. mdpi.com These immunity proteins are typically small (around 51 to 154 amino acids), often membrane-associated, and are thought to function by interacting directly or indirectly with the bacteriocin or its receptor on the cell surface, preventing the bacteriocin from killing the cell that produced it. mdpi.comscispace.com

The secretion of most class IIa bacteriocins from the cytoplasm to the extracellular environment is mediated by a dedicated ABC transporter system. nih.govresearchgate.net This system is encoded by two genes typically found within the bacteriocin operon: one for an ABC transporter protein and one for an accessory protein. mdpi.comufv.br

ABC Transporter: This is a transmembrane protein with an ATP-binding domain (nucleotide-binding domain) that provides the energy for translocation. scispace.com It recognizes the leader peptide of the bacteriocin precursor and is responsible for both the cleavage of this leader and the export of the mature peptide across the cell membrane. nih.gov

Accessory Protein: This protein is believed to assist the ABC transporter in the secretion process, potentially facilitating the translocation and processing of the mature bacteriocin. mdpi.com

The expression of the bacteriocin gene cluster is a tightly regulated process, often controlled by a quorum-sensing (QS) mechanism. This allows the bacteria to initiate bacteriocin production only when a sufficiently high cell density has been reached. mdpi.com This regulatory system, known as a three-component system, typically includes:

Inducer Peptide (IP): A small signaling peptide that is ribosomally synthesized and secreted at low levels. mdpi.com

Histidine Protein Kinase (HPK): A membrane-bound sensor protein that detects the external concentration of the IP. mdpi.com

Response Regulator (RR): An intracellular protein that, upon activation by the HPK, functions as a transcriptional activator, binding to promoter regions and upregulating the expression of the entire bacteriocin operon. mdpi.commdpi.com

The genes for these regulatory components are usually located within or adjacent to the main bacteriocin operon. researchgate.net The entire genetic system—structural, immunity, transport, and regulatory genes—is often organized into one or two divergently transcribed operons. researchgate.net

Component Encoding Gene (General Term) Function
Precursor PeptideStructural GeneEncodes the inactive pre-bacteriocin with an N-terminal leader sequence.
Immunity ProteinImmunity GeneProtects the producer cell from its own bacteriocin. mdpi.comnih.gov
ABC TransporterTransporter GeneA membrane protein that processes and secretes the mature bacteriocin. scispace.com
Accessory ProteinAccessory GeneAssists the ABC transporter in the secretion process. mdpi.com
Regulatory SystemInducer, HPK, RR GenesControls the timing of bacteriocin production via quorum sensing. mdpi.com

Ribosomal Synthesis and Post-Translational Processing of this compound

Like all class IIa bacteriocins, E50-52 is synthesized on the ribosome as a precursor peptide. nih.gov This initial product is biologically inactive and requires post-translational processing to become a functional antimicrobial agent. This processing is intimately linked with its secretion from the cell.

The N-terminal leader peptide attached to the bacteriocin precursor has at least two critical functions:

Maintaining Inactivity: The leader sequence ensures that the bacteriocin remains inert within the cytoplasm of the producer cell, preventing any potential toxic effects before it is secreted. ufv.br

Secretion Signal: The leader peptide acts as a recognition signal for the dedicated ABC transporter system. nih.gov Most class IIa bacteriocins possess a characteristic "double-glycine" (GG) motif at the C-terminal end of the leader peptide. nih.gov The ABC transporter recognizes this leader, cleaves the peptide bond just after the GG motif, and simultaneously transports the now-mature and active bacteriocin out of the cell. ebi.ac.uk

This tightly coupled processing and transport mechanism ensures that the active, potent form of the bacteriocin is only released extracellularly, where it can target competing microorganisms. mdpi.comnih.gov

Site-Specific Proteolytic Cleavage Mechanisms

This compound, like other class IIa bacteriocins, is initially synthesized by the ribosome as a biologically inactive precursor peptide, or prepeptide. nih.govufv.br This prepeptide consists of two domains: an N-terminal leader peptide and the C-terminal propeptide, which will become the mature bacteriocin. nih.govmdpi.com The transition from the inactive prepeptide to the active bacteriocin requires a crucial post-translational modification step involving site-specific proteolytic cleavage. nih.govmdpi.com

This cleavage event removes the N-terminal leader peptide. nih.gov For many class II bacteriocins, the leader peptide contains a conserved Gly-Gly motif near the cleavage site. researchgate.net This motif is recognized by dedicated processing enzymes, often associated with the transport machinery, which cleave the peptide bond immediately following this sequence to release the mature, active bacteriocin. ufv.br The leader peptide is thought to play a dual role, not only keeping the bacteriocin inactive within the producer cell to prevent self-toxicity but also acting as a recognition signal for the dedicated transport apparatus responsible for its secretion. mdpi.com

Extracellular Translocation and Secretion Pathways

The secretion of this compound from the cytoplasm of the producer cell, Enterococcus faecium, into the extracellular environment is a highly specific process. nih.gov For the majority of class IIa bacteriocins, this translocation is not handled by the general secretory (Sec) pathway, which is responsible for the export of most proteins. researchgate.net Instead, they utilize a dedicated ABC (ATP-binding cassette) transporter system. mdpi.comfrontiersin.org

This specialized secretion machinery typically consists of at least two proteins: an ABC transporter and an accessory protein. mdpi.comresearchgate.net The ABC transporter provides the energy for translocation through ATP hydrolysis, while the accessory protein is believed to assist in the processing and movement of the bacteriocin across the cell membrane. researchgate.net In several other class II bacteriocin systems, the genes encoding these transport proteins are found clustered with the bacteriocin structural gene in the same operon. researchgate.net For instance, in the mesentericin Y105 system, the genes mesD and mesE encode proteins that function as an ATP-dependent transporter and an accessory factor, respectively. researchgate.net While some class IIa bacteriocins do use the general sec-dependent pathway, the dedicated ABC transporter system is the most common route. nih.gov

Genetic Location of this compound Determinants

The genetic blueprints for bacteriocin production, including the structural gene for the peptide and genes for immunity and secretion, are often clustered together in operons. nih.gov The location of these genetic determinants can vary among different bacteriocin-producing bacteria, being found on either mobile genetic elements like plasmids or integrated into the host chromosome. nih.gov For this compound, specific details on its genetic locus are not extensively documented in the provided research, but the general characteristics of class IIa bacteriocins offer insight into likely possibilities.

Plasmid-Borne Genetic Elements

In many lactic acid bacteria, the production of class IIa bacteriocins is a plasmid-associated trait. nih.govmdpi.com The genes responsible for the biosynthesis of pediocin PA-1/AcH, a well-studied class IIa bacteriocin, are consistently found on plasmids. nih.gov These plasmids can sometimes be transferred between compatible bacterial strains via conjugation, allowing the spread of the bacteriocin-producing capability. nih.gov The presence of bacteriocin genes on plasmids provides a selective advantage to the host bacterium in competitive microbial environments. ufv.br Given that the majority of class IIa bacteriocin genes are encoded on plasmids, it is a strong possibility that the determinants for E50-52 are also located on such an extrachromosomal element. mdpi.com

Chromosomal Integration Considerations

While plasmids are a common location, the integration of bacteriocin-producing operons into the bacterial chromosome is also observed. nih.gov Several class IIa bacteriocins, including enterocin (B1671362) A, divercin V41, and sakacin P, have their genetic determinants located on the chromosome. nih.gov In such cases, the bacteriocin production trait is a stable part of the organism's core genome. For this compound, while plasmid-linkage is common for its class, chromosomal integration remains a possibility that cannot be excluded without specific genetic analysis of the producing strain, Enterococcus faecium NRRL B-30746. nih.govnih.gov

Regulation of this compound Expression

The production of bacteriocins is a tightly regulated process, ensuring that the peptides are synthesized only when needed, often in response to cell density. asm.org This regulation is typically mediated by a quorum-sensing (QS) system, which allows bacteria to communicate and coordinate behavior on a population-wide scale. mdpi.comasm.org For class IIa bacteriocins, this regulatory network is generally a three-component system. mdpi.com

Two-Component Signal Transduction Systems

The regulation of class IIa bacteriocin synthesis is a classic example of a two-component signal transduction system, which in this context, involves three key gene products. mdpi.comresearchgate.net This system includes:

An Inducer Peptide (IP): A small signaling peptide that is secreted by the bacteria. As the bacterial population grows, the concentration of this inducer peptide in the environment increases. mdpi.com

A Histidine Protein Kinase (HPK): A membrane-bound sensor protein. When the external concentration of the inducer peptide reaches a certain threshold, it binds to the HPK. mdpi.com This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase. mdpi.com

A Response Regulator (RR): A cytoplasmic protein. The phosphorylated HPK then transfers the phosphate (B84403) group to a specific aspartate residue on the response regulator. ufv.brmdpi.com The phosphorylated response regulator acts as a transcriptional activator, binding to specific promoter regions on the DNA and switching on the expression of the bacteriocin biosynthesis gene clusters. mdpi.com

This quorum-sensing mechanism ensures that bacteriocin production is linked to cell density, a strategy that maximizes its effectiveness against competing bacteria in a given niche. asm.org

Inducer Peptide (IP) Signaling Mechanisms

The initiation of this compound biosynthesis is dependent on an extracellular signaling molecule known as an inducer peptide (IP). academicjournals.org This peptide functions as a pheromone, allowing individual bacterial cells to monitor their local population density. The IP is ribosomally synthesized as an inactive precursor peptide, which includes an N-terminal leader sequence. mdpi.com This precursor is then processed and actively transported out of the cell by a dedicated ATP-binding cassette (ABC) transporter.

Once externalized, the mature, active IP accumulates in the surrounding environment. As the bacterial population grows, so does the concentration of the IP. This process allows the bacteria to link gene expression to cell density. When the extracellular IP concentration reaches a critical threshold, it signifies that the producer population is dense enough to benefit from the production of bacteriocin. mdpi.com At this point, the IP molecules begin to interact with their specific receptor, the sensor histidine protein kinase, located on the cell membrane of the producer cells, thereby initiating the signal transduction cascade. mdpi.comacademicjournals.org Two models have been proposed for this induction: one where the IP is produced constitutively at low levels and accumulates with cell growth, and another where environmental factors can trigger a temporary increase in IP production to reach the induction threshold. academicjournals.org

Table 1: Components of the Class IIa Bacteriocin Quorum-Sensing System

Component Type Location Function
Inducer Peptide (IP) Signaling Peptide Extracellular Senses population density; acts as a ligand for the HPK.
Sensor Histidine Protein Kinase (HPK) Transmembrane Protein Cell Membrane Detects the IP signal and initiates the phosphorylation cascade.
Response Regulator (RR) Cytoplasmic Protein Cytoplasm Receives the phosphate group and acts as a transcriptional activator.

Sensor Histidine Protein Kinase (HPK) Activation

The sensor histidine protein kinase (HPK) is a transmembrane protein that acts as the receptor for the inducer peptide. plos.org It typically possesses an extracellular sensor domain that detects the environmental signal—in this case, the binding of the IP—and an intracellular kinase domain.

The activation mechanism is a multi-step process:

Signal Perception : The process begins when the extracellular concentration of the mature IP reaches the necessary threshold and the peptide binds to the sensor domain of the HPK. mdpi.com

Conformational Change : This binding event induces a conformational change in the HPK protein, which is transmitted across the cell membrane to its intracellular kinase domain.

Autophosphorylation : The conformational shift activates the kinase domain, causing it to undergo autophosphorylation. In this reaction, the HPK utilizes an ATP molecule to attach a phosphate group to a highly conserved histidine residue within its own structure. plos.orgwikipedia.org

This phosphorylation event transforms the HPK into an activated, high-energy state, ready to pass the signal to the next component in the pathway. The specificity of the interaction between the IP and its cognate HPK is crucial for preventing cross-talk between different signaling systems within the same cell. wikipedia.org

Response Regulator (RR) Mediated Transcriptional Control

The final step in this signaling cascade involves the response regulator (RR), a cytoplasmic protein that ultimately controls the expression of the bacteriocin genes. plos.orgwikipedia.org The activated, phosphorylated HPK serves as a phosphate donor for its specific RR partner.

The sequence of events for transcriptional control is as follows:

Phosphotransfer : The phosphate group from the conserved histidine residue on the activated HPK is transferred to a conserved aspartate residue on the receiver domain of the RR protein. plos.org

RR Activation : This phosphorylation event activates the RR, typically by inducing a conformational change that unmasks its DNA-binding domain or enhances its ability to interact with the transcriptional machinery.

Transcriptional Activation : The phosphorylated RR then functions as a transcriptional activator. mdpi.com It binds to specific promoter regions within the bacteriocin gene cluster on the bacterial chromosome or a plasmid. uniprot.org This binding recruits RNA polymerase to the promoter, initiating the transcription of the genes required for bacteriocin production. These regulated genes include the structural gene for this compound itself, the immunity protein gene (to protect the producer cell), and the genes encoding the transport apparatus. mdpi.com

This regulatory control ensures a coordinated and amplified response, leading to the large-scale production and secretion of this compound, which can then act against susceptible target bacteria in the environment.

Table 2: Key Events in this compound Regulatory Signaling

Step Event Location Key Molecules Outcome
1 IP Secretion & Accumulation Extracellular Space Inducer Peptide (IP) IP concentration reflects cell density.
2 HPK Activation Cell Membrane IP, Sensor Histidine Protein Kinase (HPK), ATP HPK binds IP and autophosphorylates.
3 Phosphorelay Cytoplasm Phosphorylated HPK, Response Regulator (RR) Phosphate group is transferred from HPK to RR.
4 Transcriptional Upregulation Cytoplasm / Nucleoid Phosphorylated RR, DNA (Bacteriocin Operon) Transcription of bacteriocin, immunity, and transport genes is initiated.

Structural Characteristics and Functional Domains of Bacteriocin E50 52

Primary Structure Analysis of Bacteriocin (B1578144) E50-52

The primary structure, or amino acid sequence, is fundamental to the function of Bacteriocin E50-52.

This compound is a peptide composed of 39 amino acids. researchgate.net Its specific sequence contributes to its antimicrobial activity. oup.com The mature peptide has a molecular mass of approximately 3214 Da. oup.com

Table 1: Amino Acid Sequence of this compound

Bacteriocin Amino Acid Sequence Molecular Mass (Da) Isoelectric Point (pI)
E50-52 (Bcn5)FVYGNGVTSILVQAQFLVNGQRRFFYTPDK32149.5

Source: Journal of Antimicrobial Chemotherapy oup.com

A defining feature of class IIa bacteriocins, including E50-52, is the highly conserved N-terminal sequence known as the "pediocin-box". mdpi.comnih.gov This motif consists of the amino acid sequence Tyr-Gly-Asn-Gly-Val (YGNGV). nih.govmdpi.com This conserved region is crucial for the peptide's activity. researchgate.net The YGNGV motif is part of a larger conserved N-terminal region, often represented as YGNGVxCxK/NxxC. mdpi.com

Secondary and Tertiary Structural Elements

The three-dimensional structure of this compound is critical for its function, which involves interaction with and disruption of target cell membranes. chapman.edu

The N-terminal region of class IIa bacteriocins is characteristically hydrophilic and positively charged. mdpi.commdpi.com This domain is believed to interact with the negatively charged phospholipids (B1166683) on the surface of bacterial membranes. nih.gov This initial electrostatic interaction is a key step in the bacteriocin's mode of action. nih.gov The N-terminal region of pediocin-like bacteriocins typically forms a three-stranded anti-parallel β-sheet structure. nih.gov

In contrast to the conserved N-terminus, the C-terminal region of class IIa bacteriocins is more variable and is typically amphiphilic or hydrophobic. nih.govmdpi.com This region is responsible for the specificity of the bacteriocin's activity against different target bacteria. researchgate.netresearchgate.net It is thought that the C-terminal domain inserts into the hydrophobic core of the target cell's membrane, leading to pore formation and cell death. nih.gov The flexibility of the region between the N-terminal and C-terminal domains may allow the C-terminal half to penetrate the cell membrane while the N-terminal half remains on the exterior. nih.gov

Disulfide bridges, which are covalent bonds between two cysteine residues, play a vital role in stabilizing the three-dimensional structure of many proteins, including bacteriocins. metwarebio.com Most class IIa bacteriocins possess at least one disulfide bond in their conserved N-terminal domain, which helps to stabilize the β-sheet structure. nih.govnih.gov Some class IIa bacteriocins have a second disulfide bond in the C-terminal region, which can enhance their stability and broaden their antimicrobial spectrum. nih.govmdpi.com While the presence of a second disulfide bridge in this compound is not explicitly detailed in the provided search results, the general importance of these bonds for the conformational stability and activity of class IIa bacteriocins is well-established. nih.govmetwarebio.com

Structure-Activity Relationship Investigations

The relationship between the structure of this compound and its function has been elucidated through various studies, most notably through the creation of hybrid bacteriocins.

Impact of N-terminal Modifications on Antimicrobial Efficacy

The N-terminal domain's role in antimicrobial efficacy has been a key area of investigation. A significant study involved the creation of hybrid bacteriocins by swapping the N- and C-terminal domains of Enterocin (B1671362) E50-52 and another class IIa bacteriocin, Pediocin PA-1. nih.gov

In one hybrid, designated PE , the N-terminus of Pediocin PA-1 was fused to the C-terminus of Enterocin E50-52. nih.govsid.ir In the other hybrid, EP , the N-terminus of Enterocin E50-52 was joined to the C-terminus of Pediocin PA-1. nih.gov The results of these modifications demonstrated a significant impact on the antimicrobial efficacy. For instance, the hybrid bacteriocin PE, which incorporates the C-terminus of Enterocin E50-52, showed a more potent ability to dissipate the membrane potential (ΔΨ) compared to the EP hybrid. nih.gov

Research indicates that the initial two amino acids (K and Y) at the N-terminus of Enterocin E50-52, along with its C-terminus, are significant contributors to its high antimicrobial activity and its ability to dissipate the membrane potential. nih.gov The study creating the hybrid bacteriocins PE and EP revealed that both hybrids exhibited lower Minimum Inhibitory Concentrations (MICs) than their parent molecules, indicating enhanced antimicrobial potency. nih.gov Specifically, the MIC of the PE hybrid was 8-fold lower than that of wild-type Enterocin E50-52. nih.gov

Table 1: Impact of N-terminal Modifications on Antimicrobial Efficacy (MIC in µM)

{ "headers": [ {"name": "Bacteriocin", "type": "TEXT"}, {"name": "N-terminus Origin", "type": "TEXT"}, {"name": "C-terminus Origin", "type": "TEXT"}, {"name": "MIC (µM) vs. M. luteus", "type": "NUMBER"}, {"name": "Fold Change in MIC vs. E50-52", "type": "TEXT"} ], "rows": [ {"cells": ["Enterocin E50-52 (Wild-Type)", "Enterocin E50-52", "Enterocin E50-52", 12.5, "N/A"]}, {"cells": ["Pediocin PA-1 (Wild-Type)", "Pediocin PA-1", "Pediocin PA-1", 100, "N/A"]}, {"cells": ["Hybrid PE", "Pediocin PA-1", "Enterocin E50-52", 1.56, "8-fold lower"]}, {"cells": ["Hybrid EP", "Enterocin E50-52", "Pediocin PA-1", 3.12, "4-fold lower"]} ] }

Data sourced from Tiwari et al. (2015). nih.govsid.ir

Influence of C-terminal Structure on Target Specificity

The C-terminal domain is widely recognized as a primary determinant of target specificity in class IIa bacteriocins. unit.nonih.gov Its variability among different bacteriocins is thought to be the reason for their differing spectra of activity. oup.com

The study involving the hybrid bacteriocins PE and EP also provided critical insights into the role of the C-terminal domain. The hybrid PE, possessing the C-terminus of Enterocin E50-52, was effective against Gram-negative bacteria like Salmonella Enteritidis and E. coli, a characteristic shared with the wild-type Enterocin E50-52. nih.gov In contrast, Pediocin PA-1 is not active against these Gram-negative strains. nih.gov This suggests that the C-terminal domain of Enterocin E50-52 is crucial for its activity against Gram-negative bacteria. nih.gov

The mechanism of action is also influenced by the C-terminal structure. While both wild-type Enterocin E50-52 and the PE hybrid caused a loss of internal ATP in target cells, the EP hybrid, with the C-terminus of Pediocin PA-1, was unable to dissipate the membrane potential in M. luteus. nih.gov This highlights the C-terminal's role in the specific molecular events that lead to cell death.

Table 2: Influence of C-terminal Structure on Activity Against Different Bacteria

{ "headers": [ {"name": "Bacteriocin", "type": "TEXT"}, {"name": "C-terminus Origin", "type": "TEXT"}, {"name": "Activity vs. S. Enteritidis", "type": "TEXT"}, {"name": "Activity vs. E. coli", "type": "TEXT"}, {"name": "Membrane Potential (ΔΨ) Dissipation in M. luteus", "type": "TEXT"} ], "rows": [ {"cells": ["Enterocin E50-52 (Wild-Type)", "Enterocin E50-52", "Active", "Active", "Yes"]}, {"cells": ["Pediocin PA-1 (Wild-Type)", "Pediocin PA-1", "Inactive", "Inactive", "Yes"]}, {"cells": ["Hybrid PE", "Enterocin E50-52", "Active", "Active", "Yes"]}, {"cells": ["Hybrid EP", "Pediocin PA-1", "Active", "Active", "No"]} ] }

Data sourced from Tiwari et al. (2015). nih.gov

Mechanistic Insights into Bacteriocin E50 52 Antimicrobial Activity

Interaction with Target Bacterial Membranes

The primary target for Bacteriocin (B1578144) E50-52, like other class IIa bacteriocins, is the cytoplasmic membrane of susceptible bacteria. researchgate.netconicet.gov.ar The interaction is a critical first step that initiates a cascade of events leading to cell death. These peptides are known to kill target cells through membrane permeabilization. researchgate.net The general mechanism involves the formation of pores, which compromises the integrity of the membrane barrier. mdpi.comnih.gov

Class IIa bacteriocins are understood to form hydrophilic pores in the membranes of target cells. conicet.gov.ar This action leads to the leakage of essential intracellular components, such as ions and amino acids, and ultimately disrupts membrane integrity. conicet.gov.armdpi.com The formation of these pores is a key aspect of the bactericidal action, causing a loss of cellular contents and subsequent death. nih.gov While this is the generalized model, the specific interaction of Bacteriocin E50-52 can differ based on the target organism. For instance, while ATP loss in target bacteria is attributed to efflux caused by pore formation, its mode of action against Gram-negative bacteria like Escherichia coli may involve mechanisms other than pore formation. nih.gov

A crucial consequence of membrane interaction is the dissipation of the transmembrane electrical potential (ΔΨ), a vital component of the proton motive force. Research demonstrates that this compound effectively and completely dissipates the membrane potential in Gram-positive bacteria such as Micrococcus luteus. nih.gov However, this effect is not universal across all susceptible bacteria. In studies involving the Gram-negative bacterium E. coli, this compound was unable to dissipate the membrane potential, even when the outer membrane was permeabilized with EDTA. nih.govresearchgate.net This suggests a different mechanism of action against Gram-negative bacteria compared to Gram-positive ones. nih.govresearchgate.net

Table 1: Effect of this compound on Transmembrane Electrical Potential (ΔΨ) in Different Bacterial Types

Bacterial TypeTarget OrganismEffect of this compound on ΔΨSource
Gram-PositiveMicrococcus luteusComplete dissipation nih.gov
Gram-NegativeEscherichia coliNo dissipation observed nih.govresearchgate.net

The mode of action for class IIa bacteriocins against Gram-positive bacteria is known to include the dissipation of the pH gradient (ΔpH), another critical element of the proton motive force. nih.gov The collapse of this gradient, along with the electrical potential, severely compromises the cell's energy-generating capacity. While this is a recognized mechanism for this group of bacteriocins, specific studies detailing the direct effect of this compound on the pH gradients of target cells are less prominent than those for ΔΨ dissipation and ATP efflux. nih.govresearchgate.net

Cellular Energetic Perturbations by this compound

The disruption of the cell membrane's integrity and electrochemical gradients directly leads to severe disturbances in the cell's energy metabolism, particularly concerning adenosine (B11128) triphosphate (ATP).

A significant finding is that this compound induces the loss of internal ATP in all tested target bacteria, including both Gram-positive and Gram-negative strains. nih.gov This loss is understood to be an efflux, as the external ATP concentration has been observed to be inversely proportional to the internal ATP concentration following treatment. nih.gov This efflux of a critical energy molecule is a direct result of the compromised cell membrane. nih.govscience.gov

This compound's ability to trigger ATP leakage profoundly impacts the target cell's ATP homeostasis. nih.gov The resulting depletion of the intracellular ATP pool cripples cellular processes that are dependent on this energy currency. conicet.gov.ar Studies comparing its efficacy have shown that while E50-52 causes a loss of internal ATP in Micrococcus luteus, Salmonella Enteritidis, and Escherichia coli, the extent of this loss can vary. nih.gov For example, in M. luteus and E. coli, a hybrid bacteriocin (EP) was found to cause a greater and faster loss of ATP than the wild-type this compound. nih.govscience.gov Nonetheless, the ability to induce ATP loss in a broad range of bacteria is a key feature of this compound's antimicrobial activity. nih.gov

Table 2: Relative ATP Depletion in Target Bacteria by this compound

Target BacteriumActivity of this compoundNoteSource
Micrococcus luteusCauses loss of internal ATP.Identified as less effective than hybrid bacteriocin EP. nih.gov
Salmonella EnteritidisCauses loss of internal ATP.More effective than Pediocin PA-1 but less than hybrid bacteriocins. nih.gov
Escherichia coliCauses loss of internal ATP.Identified as less effective than hybrid bacteriocin EP. nih.gov

Differential Mechanisms Against Gram-Positive Bacteria

The action of this compound against Gram-positive bacteria is potent and direct, primarily targeting the integrity of the cytoplasmic membrane. This process is initiated by specific receptor binding, followed by membrane disruption and subsequent cell death.

As a cationic peptide, this compound's initial interaction with the Gram-positive cell is driven by electrostatic forces, attracting it to the negatively charged phospholipids (B1166683) of the bacterial cytoplasmic membrane. nih.govoup.com Following this initial attraction, the bacteriocin inserts into the membrane, leading to its permeabilization. This disruption results in the formation of pores, which causes the dissipation of the proton motive force (PMF), a critical component for bacterial survival. frontiersin.org The PMF is composed of both the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). nih.gov

Research has demonstrated this effect clearly in sensitive Gram-positive species like Micrococcus luteus. In these bacteria, treatment with this compound leads to a complete dissipation of the membrane potential. nih.gov This collapse of the membrane's electrochemical gradient causes an efflux of essential ions and small molecules, including the depletion of intracellular ATP, ultimately leading to cell death. nih.govchapman.edu

Organism Type This compound Effect Observed Outcome Reference
Gram-Positive (M. luteus)Complete dissipation of membrane potential (ΔΨ)Pore formation, ion leakage, loss of intracellular ATP, cell death. nih.gov
Gram-Negative (E. coli)No change in membrane potential (ΔΨ)Loss of intracellular ATP through a different, less understood mechanism. nih.gov

The high efficiency of this compound against specific Gram-positive bacteria is not solely due to non-specific electrostatic interactions. As a member of the class IIa (pediocin-like) bacteriocins, its activity is mediated by a specific docking receptor on the target cell surface. frontiersin.orgresearchgate.net There is substantial evidence that the mannose phosphotransferase system (Man-PTS), a protein complex involved in sugar transport, serves as the primary receptor for this class of bacteriocins. frontiersin.orgchapman.edupsu.edu

The interaction is highly specific, involving the IIC and IID subunits of the Man-PTS. frontiersin.org This specific binding is a prerequisite for the subsequent membrane insertion and pore formation. chapman.edu The presence and specific phylogenetic subtype of the Man-PTS on a bacterial cell surface are key determinants of its susceptibility to class IIa bacteriocins, including E50-52. frontiersin.orgresearchgate.net This receptor-mediated mechanism ensures that the bacteriocin acts potently on target cells while having minimal effect on non-target bacteria that lack the appropriate receptor.

Elucidating Mechanisms Against Gram-Negative Bacteria

Unlike its activity against Gram-positive bacteria, the mechanism of action for this compound against Gram-negative bacteria is more complex and not fully understood. nih.govmdpi.com The presence of a protective outer membrane in Gram-negative bacteria presents a significant barrier that must be overcome. frontiersin.org

The outer membrane of Gram-negative bacteria is a formidable barrier that prevents many antimicrobial peptides from reaching their target, the cytoplasmic membrane. frontiersin.org Studies on Escherichia coli have shown that this compound does not dissipate the membrane potential of untreated cells, indicating the outer membrane effectively blocks its primary mode of action. nih.govresearchgate.net However, E50-52 is known to be active against several Gram-negative pathogens, including Campylobacter jejuni, Salmonella spp., and E. coli O157:H7. mdpi.comfrontiersin.orgacs.org

This suggests that the bacteriocin has a way to transit this barrier, or that its mechanism is different. The use of chelating agents like EDTA, which permeabilizes the outer membrane, renders Gram-negative cells susceptible to bacteriocins, supporting the idea that the ultimate target is likely the inner membrane. nih.gov This implies that for E50-52 to be effective on its own, it must possess properties that allow it to disrupt or bypass the outer membrane to some degree.

The mode of action against Gram-negative bacteria appears to be distinct from the pore-forming mechanism seen in Gram-positive organisms. While this compound does not affect the membrane potential in E. coli, it does cause a loss of intracellular ATP. nih.gov This suggests a different, possibly indirect, mechanism is involved in inhibiting Gram-negative cells. nih.gov

One area of research involves synergistic interactions. Certain organic acids, such as lactic acid, can act as outer membrane permeabilizing agents, increasing the susceptibility of Gram-negative bacteria to bacteriocins. frontiersin.org It is possible that E50-52's effectiveness relies on similar synergistic effects in certain environments. Furthermore, protein engineering has been used to enhance activity. Hybrid bacteriocins created by combining domains of E50-52 and another bacteriocin, Pediocin PA-1, have shown significantly increased efficacy against Gram-negative bacteria, largely by improving their ability to penetrate the outer membrane and cause ATP leakage. nih.govpsu.eduresearchgate.net

The precise mechanism by which this compound inhibits Gram-negative bacteria remains an area of active investigation. nih.govmdpi.com Several key knowledge gaps exist:

Translocation Mechanism: It is not clear how this compound crosses the outer membrane of susceptible Gram-negative strains without the assistance of external permeabilizing agents.

Intracellular Target: Since E50-52 causes ATP loss in E. coli without dissipating the membrane potential, its specific intracellular target is unknown. The mechanism leading to ATP depletion could involve the inhibition of key metabolic enzymes or interference with other cellular processes.

Receptor Specificity: It is unknown if a specific receptor on the outer or inner membrane of Gram-negative bacteria is involved in the activity of E50-52, analogous to the Man-PTS in Gram-positive bacteria.

Future research is necessary to fully elucidate these aspects and understand the full potential of this compound as a broad-spectrum antimicrobial agent. nih.gov

Spectrum of Antimicrobial Action and Efficacy of Bacteriocin E50 52

Activity Against Gram-Positive Bacterial Pathogens

Bacteriocin (B1578144) E50-52 exhibits significant inhibitory action against several clinically relevant Gram-positive bacteria.

Listeria monocytogenes

A foodborne pathogen of significant concern, Listeria monocytogenes is susceptible to Bacteriocin E50-52. mdpi.combiocompare.commdpi.com Class IIa bacteriocins, in general, are known for their potent anti-listerial effects. mdpi.commdpi.com The antimicrobial activity of this compound against Listeria species has been documented, highlighting its potential as a biopreservative in food. mdpi.comacs.org

Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)

This compound has demonstrated efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.combiocompare.comacademicjournals.org In vitro studies have confirmed its effectiveness against MRSA, suggesting its potential as an alternative therapeutic agent. academicjournals.org Research on clinical isolates from nosocomial infections revealed that all tested MRSA strains were highly sensitive to this compound, with Minimum Inhibitory Concentrations (MICs) ranging from ≤0.05 to 0.2 µg/ml. nih.govnih.gov This indicates a strong bactericidal or bacteriostatic effect on these antibiotic-resistant pathogens. nih.gov

Other Relevant Gram-Positive Microorganisms (e.g., Micrococcus luteus, Enterococcus faecalis)

The antimicrobial spectrum of this compound extends to other Gram-positive bacteria such as Micrococcus luteus and Enterococcus faecalis. nih.govmdpi.com Micrococcus luteus has been used as an indicator strain to test the efficacy of this compound, which was found to be more effective against it than some hybrid bacteriocins. nih.gov Specifically, wild-type enterocin (B1671362) E50-52 demonstrated effective inhibition of growing M. luteus cells. nih.gov The bacteriocin also shows activity against various species of Enterococcus. mdpi.com

Efficacy Against Gram-Negative Bacterial Pathogens

Notably, and somewhat unusually for a class IIa bacteriocin, E50-52 exhibits a diverse range of activity against Gram-negative pathogens. mdpi.com

Campylobacter jejuni and Related Species

This compound has shown potent activity against Campylobacter jejuni, a leading cause of foodborne gastroenteritis. mdpi.commdpi.comnih.govnih.gov In vitro testing has established MIC values ranging from 0.025 to 32 µg/mL against various Campylobacter strains. acs.orgacademicjournals.orgmdpi.com Studies have demonstrated that oral administration of this compound can significantly reduce C. jejuni colonization in the intestinal tracts of broiler chickens by more than 99%, which is a reduction of over 100,000-fold in the ceca. acs.orgacademicjournals.orgmdpi.comacs.org

Salmonella Spp. (Salmonella enteritidis and Multidrug-Resistant Strains)

The efficacy of this compound extends to Salmonella species, including Salmonella enteritidis and multidrug-resistant strains. mdpi.comacs.orgnih.gov In vivo studies in broiler chickens have shown that oral treatment with E50-52 can reduce cecal Salmonella enteritidis by more than 100,000-fold. acs.orgacs.org Furthermore, it has been observed to minimize systemic S. enteritidis infections in the liver and spleen. acs.orgacs.orgoup.com The bacteriocin has also shown inhibitory activity against multidrug-resistant Salmonella strains, highlighting its potential to combat antibiotic resistance. nih.gov

Antimicrobial Efficacy Data

The following tables summarize the minimal inhibitory concentrations (MIC) of this compound against various bacterial pathogens as reported in scientific literature.

Table 1: MIC of this compound Against Gram-Positive Bacteria

Bacterial Species Strain(s) MIC Range (µg/mL) Reference
Staphylococcus aureus (MRSA) 10 clinical isolates 0.05 - 0.2 nih.govnih.govresearchgate.net
Staphylococcus spp. Not specified 0.025 - 32 acs.org

Table 2: MIC of this compound Against Gram-Negative Bacteria

Bacterial Species Strain(s) MIC Range (µg/mL) Reference
Campylobacter jejuni 98 strains 0.025 - 6.4 acs.org
Salmonella spp. Not specified 0.025 - 32 acs.org
Salmonella enteritidis Not specified Not specified academicjournals.org
Yersinia spp. Not specified 0.025 - 32 acs.org
Escherichia coli O157:H7 Not specified 0.025 - 32 acs.org
Shigella dysenteriae Not specified 0.025 - 32 acs.org
Morganella morganii Not specified 0.025 - 32 acs.org
Acinetobacter baumannii 11 clinical isolates 0.05 - 0.2 researchgate.netresearchgate.net
Citrobacter freundii 8 clinical isolates 0.1 - 0.8 researchgate.netresearchgate.net
Escherichia coli 9 clinical isolates 0.1 - 0.8 researchgate.netresearchgate.net
Klebsiella pneumoniae 10 clinical isolates 0.1 - 0.8 researchgate.netresearchgate.net
Proteus spp. 6 clinical isolates 0.05 - 0.2 researchgate.netresearchgate.net

Escherichia coli (including O157:H7 and Multidrug-Resistant Strains)

This compound has shown notable inhibitory effects against pathogenic strains of Escherichia coli, including the virulent serotype O157:H7. nih.govacs.org The minimal inhibitory concentration (MIC) of this compound against E. coli O157:H7 has been reported to be less than 1.6 µg/ml. cpu-bioinfor.org The emergence of multidrug-resistant (MDR) strains of E. coli poses a significant public health challenge. plos.org While specific data on the efficacy of this compound against a wide range of MDR E. coli is still emerging, its activity against other multidrug-resistant pathogens suggests potential in this area. researchgate.netresearchgate.net Hybrid bacteriocins created by fusing parts of enterocin E50-52 and pediocin PA-1 have demonstrated activity against E. coli O157:H7. nih.govresearchgate.netpsu.edu

**Table 1: Antimicrobial Activity of this compound against *Escherichia coli***

Strain MIC (µg/mL) Reference
Escherichia coli O157:H7 <1.6 cpu-bioinfor.org
Escherichia coli Not specified imrpress.com

Yersinia Spp. and Shigella dysenteriae

This compound exhibits antimicrobial activity against species of Yersinia and Shigella dysenteriae. nih.govacs.org The MIC of this compound against these pathogens falls within the range of 0.025 to 32 µg/mL. acs.orgscispace.com This demonstrates its potential as an agent against these significant foodborne and diarrheal disease-causing bacteria.

**Table 2: Antimicrobial Activity of this compound against Yersinia Spp. and *Shigella dysenteriae***

Organism MIC Range (µg/mL) Reference
Yersinia spp. 0.025 - 32 acs.orgscispace.com
Shigella dysenteriae 0.025 - 32 acs.orgscispace.com

Helicobacter pylori

Recent research has highlighted the potential of this compound against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. researchgate.netnih.gov A recombinant form of E50-52, fused with the catalytic domain of lysostaphin (B13392391) (LssCAT-E50-52), displayed dose-dependent inhibitory activity against H. pylori. researchgate.netnih.gov This finding is significant as it represents the first report of E50-52's impact on this clinically important pathogen. researchgate.netnih.gov

Other Clinically Relevant Gram-Negative Isolates (e.g., Acinetobacter baumannii, Citrobacter freundii, Klebsiella pneumoniae, Proteus Spp., Morganella morganii)

This compound has demonstrated a wide range of activity against several other clinically relevant Gram-negative bacteria. nih.govresearchgate.net It has been shown to inhibit the growth of Acinetobacter baumannii, Citrobacter freundii, Klebsiella pneumoniae, Proteus spp., and Morganella morganii. nih.govresearchgate.netresearchgate.net The MICs for these organisms generally range from 0.05 to 6.25 µg/ml. researchgate.net The effectiveness of this compound against multidrug-resistant strains of these bacteria, which are often implicated in nosocomial infections, is particularly noteworthy. researchgate.netresearchgate.netlitfl.com

Table 3: Antimicrobial Activity of this compound against Other Gram-Negative Isolates

Organism MIC Range (µg/mL) Reference
Acinetobacter baumannii 0.05 - 6.25 researchgate.net
Citrobacter freundii 0.05 - 6.25 researchgate.net
Klebsiella pneumoniae Not specified researchgate.net
Proteus spp. 0.05 - 6.25 researchgate.net
Morganella morganii 0.025 - 32 acs.orgscispace.com

Comparative Efficacy with Other Class IIa Bacteriocins (e.g., Pediocin PA-1)

When compared to other class IIa bacteriocins like pediocin PA-1, enterocin E50-52 exhibits a broader spectrum of activity, particularly against Gram-negative bacteria. nih.gov While pediocin PA-1 is generally not effective against Gram-negative organisms, enterocin E50-52 shows inhibitory action against strains like Salmonella Enteritidis and E. coli. nih.gov

Hybrid bacteriocins have been engineered by combining domains of enterocin E50-52 and pediocin PA-1. nih.govnih.gov One such hybrid, PE (pediocin PA-1 N-terminus and enterocin E50-52 C-terminus), demonstrated significantly lower MICs against target strains compared to both parent bacteriocins. nih.govresearchgate.net For instance, the MIC of the PE hybrid was found to be 64-fold lower than that of pediocin PA-1 and 8-fold lower than that of enterocin E50-52. nih.govnih.gov

Table 4: Comparative MICs of this compound, Pediocin PA-1, and Hybrid Bacteriocins

Bacteriocin MIC (µM) Reference
Pediocin PA-1 100 researchgate.net
Enterocin E50-52 12.5 researchgate.net
Hybrid PE 1.56 researchgate.net
Hybrid EP 3.12 nih.gov

Synergistic Antimicrobial Effects of this compound Combinations

The antimicrobial efficacy of this compound can be enhanced when used in combination with other antimicrobial peptides (AMPs). A notable example is its synergy with Ib-AMP4, an AMP that has also shown significant antibacterial properties. brieflands.comresearchgate.net

Studies have demonstrated that the combination of E50-52 and Ib-AMP4 has a synergistic effect against multidrug-resistant Acinetobacter baumannii. brieflands.comresearchgate.net Time-kill assays revealed that this combination could eliminate the bacteria within 240 minutes. brieflands.com The minimum inhibitory concentrations of the individual peptides were significantly reduced when used together. brieflands.comresearchgate.net For instance, the MICs of E50-52 and Ib-AMP4 against A. baumannii were 0.325 mg/mL and 0.0625 mg/mL, respectively, but these values decreased in combination. brieflands.comresearchgate.net A similar synergistic effect was observed against methicillin-resistant Staphylococcus aureus (MRSA), where the combination of recombinant Trx-E50-52 and Trx-Ib-AMP4 resulted in a sharp decrease in viable cells. researchgate.netnih.gov

**Table 5: Synergistic Effects of this compound and Ib-AMP4 against *A. baumannii***

Peptide/Combination Effect Reference
E50-52 MIC: 0.325 mg/mL brieflands.comresearchgate.net
Ib-AMP4 MIC: 0.0625 mg/mL brieflands.comresearchgate.net
E50-52 + Ib-AMP4 Synergistic killing, reduction in bacterial count to zero in 240 minutes brieflands.com

Potential Synergies with Conventional Antimicrobial Agents

The exploration of this compound in combination with other antimicrobial agents has revealed promising synergistic interactions, which could enhance therapeutic efficacy and potentially reduce the required concentrations of conventional drugs. oup.compsu.edumdpi.com Research into these combinations aims to broaden the antimicrobial spectrum, increase the potency of existing drugs, and address the challenge of antibiotic resistance. oup.com

Detailed Research Findings

Studies have investigated the synergistic potential of this compound with other antimicrobial peptides and compounds against various pathogens.

One study focused on the combined effect of recombinant E50-52 and another antimicrobial peptide, Ib-AMP4, against multidrug-resistant Acinetobacter baumannii. brieflands.comresearchgate.net The minimum inhibitory concentrations (MICs) for the individual peptides were determined to be 0.325 mg/mL for E50-52 and 0.0625 mg/mL for Ib-AMP4. researchgate.net Using a checkerboard assay, a synergistic relationship was confirmed between the two peptides. brieflands.comresearchgate.net A time-kill curve analysis demonstrated that the combination of E50-52 and Ib-AMP4 led to a reduction of over five log10 CFU/mL in viable cells within the first 240 minutes of exposure. researchgate.net

Another research effort explored the synergy between a recombinant fusion protein, Beta Casein-E50-52, and thymol, a natural phenolic compound. researchgate.net The study employed checkerboard tests to evaluate the interaction against a panel of microorganisms. Strong synergistic activity was observed for the combination against Escherichia coli, Salmonella typhimurium, Listeria monocytogenes, and Staphylococcus aureus. researchgate.net Time-kill and growth kinetic studies further validated these findings, showing a rapid decrease in cell viability upon exposure to the combined agents. researchgate.net

While not a direct synergy study with a conventional antibiotic, the efficacy of this compound has been compared to established antibiotics. In one trial involving mycobacterial infections, a liposomal formulation of this compound was found to be slightly less effective than rifampicin, but it was administered at a tenfold lower concentration. nih.gov Another report indicated that this compound, among others, exhibited a stronger inhibitory effect on the growth of M. tuberculosis at a concentration of 0.1 µg/ml compared to the same concentration of rifampicin. unizar.es

These findings underscore the potential of this compound to be used in combination therapies, which may offer a strategic advantage in combating a wide range of pathogenic bacteria, including those with multidrug resistance. oup.commdpi.com

Interactive Data Tables

Table 1: Synergistic Activity of this compound with Other Antimicrobial Agents

Bacteriocin Synergistic Agent Target Microorganism Observed Effect Reference
Recombinant E50-52 Recombinant Ib-AMP4 Multidrug-resistant Acinetobacter baumannii Confirmed synergy via checkerboard assay; >5 log10 CFU/mL reduction in 240 min. brieflands.comresearchgate.net

Table 2: Antimicrobial Spectrum and Efficacy of this compound

Target Pathogen Type Noted Efficacy (MIC Range) Reference
Campylobacter jejuni Gram-negative 0.025 to 32 µg/mL acs.orgnih.govacademicjournals.org
Yersinia spp. Gram-negative 0.025 to 32 µg/mL acs.orgnih.govmdpi.com
Salmonella spp. Gram-negative 0.025 to 32 µg/mL acs.orgnih.govmdpi.com
Escherichia coli O157:H7 Gram-negative 0.025 to 32 µg/mL acs.orgnih.govmdpi.comnih.gov
Shigella dysenteriae Gram-negative 0.025 to 32 µg/mL acs.orgnih.govmdpi.com
Morganella morganii Gram-negative 0.025 to 32 µg/mL acs.orgnih.govmdpi.com
Helicobacter pylori Gram-negative Inhibitory activity observed nih.gov
Acinetobacter baumannii Gram-negative 0.05 to 6.25 µg/mL (clinical isolates) researchgate.net
Citrobacter freundii Gram-negative 0.05 to 6.25 µg/mL (clinical isolates) researchgate.net
Klebsiella pneumoniae Gram-negative 0.05 to 6.25 µg/mL (clinical isolates) researchgate.net
Proteus spp. Gram-negative 0.05 to 6.25 µg/mL (clinical isolates) researchgate.net
Pseudomonas aeruginosa Gram-negative 0.05 to 6.25 µg/mL (clinical isolates) researchgate.net
Staphylococcus spp. Gram-positive 0.025 to 32 µg/mL acs.orgnih.govmdpi.com
Methicillin-resistant S. aureus (MRSA) Gram-positive 0.05 to 6.25 µg/mL (clinical isolates) researchgate.net
Listeria spp. Gram-positive 0.025 to 32 µg/mL acs.orgnih.govmdpi.com

Biotechnological Production and Engineering Approaches for Bacteriocin E50 52

Challenges in Native Production and Purification

The production of bacteriocins from their original bacterial strains is frequently inefficient and poses significant technical hurdles. mdpi.comfrontiersin.org These challenges are a primary motivation for seeking alternative production methods through bioengineering.

A significant limitation in the utilization of Bacteriocin (B1578144) E50-52 is the low production yield from its native producer, Enterococcus faecium. researchgate.netnih.govresearchgate.net This issue is common among class IIa bacteriocins, where natural biosynthesis is tightly regulated, leading to low yields that are insufficient for large-scale research or industrial application. mdpi.comresearchgate.net The extraction and purification processes for naturally produced bacteriocins are also notoriously complex, time-consuming, and laborious. mdpi.comfrontiersin.orgtandfonline.comtandfonline.com These multi-step procedures often result in a low final recovery of the active bacteriocin, further compounding the issue of low initial yields. tandfonline.comtandfonline.comnih.gov

Heterologous Expression Systems for Enhanced Production

To overcome the limitations of native production, researchers have turned to heterologous expression systems. These systems involve introducing the gene for the desired protein into a host organism that can be easily manipulated to produce large quantities of the protein.

Escherichia coli is a widely adopted host for the heterologous production of recombinant proteins, including bacteriocins. mdpi.comfrontiersin.org Its popularity stems from several advantageous characteristics, such as rapid growth on inexpensive media, well-understood genetics, and the wide availability of versatile genetic tools and engineered strains. frontiersin.orgnih.govucc.ie However, expressing bacteriocins in E. coli can present obstacles, such as the formation of insoluble inclusion bodies and degradation of the target protein by host proteases. nih.govucc.ie

To improve the yield and solubility of recombinant Bacteriocin E50-52, various fusion protein strategies have been employed. This approach involves linking the bacteriocin to a highly soluble protein partner, which can enhance stability, prevent degradation, and simplify purification.

SUMO Fusion: The Small Ubiquitin-related Modifier (SUMO) has been successfully used as a fusion partner for this compound. nih.govresearchgate.net In one study, the gene for E50-52 was cloned into a pET SUMO vector and expressed in E. coli BL21 (DE3). nih.gov This resulted in the soluble expression of the SUMO-E50-52 fusion protein. nih.gov After purification and cleavage of the SUMO tag, approximately 16 mg of pure recombinant this compound was obtained from one liter of culture. mdpi.comnih.gov The total yield of the purified fusion protein before cleavage was 117 mg per liter. researchgate.netnih.gov The use of SUMO fusion tags has been shown to enhance the stability and solubility of recombinant proteins, often leading to significantly increased yields. researchgate.net

Ubiquitin Fusion: Ubiquitin has also been utilized as a fusion partner to achieve soluble expression of this compound in the cytoplasm of E. coli BL21 (DE3). mdpi.com This strategy yielded 16 mg/L of the bacteriocin after the ubiquitin tag was removed. mdpi.com

Thioredoxin (Trx) Fusion: The pET32α expression vector, which includes a thioredoxin (Trx) fusion tag, has been used for the expression of E50-52. brieflands.com The Trx tag is known to significantly improve the soluble expression of target proteins and protect them from degradation by host proteases. brieflands.com Using this system, a purified fusion protein concentration of 0.4 mg/mL was achieved. brieflands.com

LssCAT Fusion: A novel approach involved fusing this compound with the catalytic domain of lysostaphin (B13392391) (LssCAT), a class III bacteriocin. researchgate.netnih.gov While the initial expression of the LssCAT-E50-52 chimera in E. coli resulted in an insoluble protein, it was successfully solubilized using a urea-based buffer. researchgate.netnih.gov Following purification and a refolding process, this method yielded approximately 100 mg of the bioactive fusion protein per liter of culture. researchgate.netnih.gov

Table 1: Comparison of Fusion Protein Strategies for Recombinant this compound Production in E. coli

Fusion Partner Host Strain Yield of Purified Bacteriocin Yield of Fusion Protein Purity Reference(s)
SUMO E. coli BL21 (DE3) ~16 mg/L 117 mg/L >95% researchgate.netmdpi.comnih.gov
Ubiquitin E. coli BL21 (DE3) 16 mg/L Not Reported Not Reported mdpi.com
Thioredoxin (Trx) E. coli BL21 (DE3) Not Reported 0.4 mg/mL >70% brieflands.com

| LssCAT | E. coli | Not Reported | ~100 mg/L | >95% | researchgate.netnih.gov |

A potential obstacle in heterologous expression is the difference in codon usage between the native organism and the expression host. frontiersin.org To ensure efficient translation and production of this compound in E. coli, its gene sequence was redesigned and codon-optimized to match the codon preferences of the E. coli translation machinery. brieflands.com This strategy helps to avoid issues related to rare codons, which can slow or terminate protein synthesis. brieflands.comfrontiersin.org

Yeast, as a eukaryotic expression host, offers advantages such as rapid growth and the capability for post-translational modifications. researchgate.net Synthetic genes for this compound, with codon usage adapted for yeast, have been cloned and expressed in both Pichia pastoris and Kluyveromyces lactis. mdpi.comscience.gov While antimicrobial activity was detected after purification from both yeast systems, research indicates that the production, antimicrobial activity, and specific antimicrobial activity of the purified bacteriocin were higher when expressed in Pichia pastoris compared to Kluyveromyces lactis. mdpi.comscience.gov

Table 2: Compound Names

Compound Name Class/Type
This compound Class IIa Bacteriocin
Enterocin (B1671362) A Class IIa Bacteriocin
Pediocin PA-1 Class IIa Bacteriocin
Divercin V41 Class IIa Bacteriocin
Piscicolin 126 Class IIa Bacteriocin
Plantaricin 423 Class IIa Bacteriocin
Mundticin (B1577348) ST4SA Class IIa Bacteriocin
Sakacin P Class IIa Bacteriocin
Lysostaphin Class III Bacteriocin
SUMO Small Ubiquitin-related Modifier
Ubiquitin Regulatory Protein
Thioredoxin Protein
LssCAT Catalytic Domain of Lysostaphin

Other Lactic Acid Bacteria as Host Systems

The use of food-grade Lactic Acid Bacteria (LAB) as expression hosts is an attractive strategy for producing bacteriocins intended for food applications, as they are Generally Recognized As Safe (GRAS). mdpi.comucc.ie This approach can simplify downstream processing and regulatory approval. However, the heterologous expression of bacteriocins in LAB is not without its challenges, including potential toxicity to the host and often disappointing yields at an industrial scale. mdpi.comucc.ie

While various class IIa bacteriocins have been successfully expressed in LAB hosts like Lactococcus lactis and Lactobacillus species, specific published data on the successful heterologous production of this compound in these bacteria are notably scarce. mdpi.com General studies on other bacteriocins have demonstrated that while the secretory pathways in LAB are efficient, the antimicrobial activity of the recombinant bacteriocin can be detrimental to the host cell, leading to low production levels. researchgate.net

Interestingly, research has extended beyond bacteria to yeast systems for E50-52 production. A study involving code optimization for the production of enterocin A and this compound was conducted using the yeasts Pichia pastoris and Kluyveromyces lactis. mdpi.com The results indicated that Pichia pastoris was a more effective host, achieving higher production and specific antimicrobial activity compared to K. lactis. mdpi.com This suggests that while LAB remains a theoretical possibility, other microbial systems like yeast may currently offer a more viable path for high-yield recombinant E50-52 production.

Optimization of Fermentation and Culture Conditions for Recombinant Production

The yield and bioactivity of recombinant bacteriocins are profoundly influenced by the specific conditions of the fermentation process. Key parameters such as media composition, inducer concentration, temperature, and pH must be meticulously optimized for each specific expression system and construct.

Media Composition and Inducer Concentrations

For recombinant bacteriocin production in E. coli, the choice of culture medium and the concentration of the inducing agent, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), are critical. While rich media like Terrific Broth (TB) or Luria-Bertani (LB) are commonly used, their composition can be fine-tuned to enhance cell density and protein expression. ucc.iefrontiersin.org

The concentration of IPTG requires careful balancing; a high concentration can lead to high expression levels but may also cause metabolic burden and toxicity, resulting in protein misfolding and inclusion body formation. frontiersin.org Conversely, a low concentration may not be sufficient for optimal yield. Studies on various class IIa bacteriocins have shown that the optimal IPTG concentration can vary significantly. For instance, the production of a recombinant Beta Casein-E 50-52 fusion was induced with 1 mM IPTG. mdpi.com In contrast, optimal production of other bacteriocins like divercin V41 was achieved at 0.5 mM IPTG, while mundticin ST4SA and plantaricin 423 expression was optimal at a lower range of 0.1–0.2 mM IPTG. frontiersin.orgethz.ch

Bacteriocin (Fusion)Host OrganismOptimal IPTG ConcentrationFinal Product Yield
Divercin V41 (Trx) E. coli Origami (DE3)0.5 mM74 mg/L
Mundticin ST4SA (GFP) E. coli BL21 (DE3)0.1 - 0.2 mM12.4 mg/L
Plantaricin 423 (GFP) E. coli BL21 (DE3)0.1 - 0.2 mMEvidence of isomers
Lactobacillus casei bacteriocin (GST) E. coli BL210.5 - 0.8 mMNot specified
This compound (SUMO) E. coli BL21 (DE3)Not specified16 mg/L

This table presents data from various studies to illustrate the range of optimal inducer concentrations for different recombinant bacteriocins. Data derived from sources: frontiersin.orgethz.chtandfonline.comresearchgate.net

Temperature and pH Considerations for Optimal Yield and Activity

Temperature is another crucial factor, directly impacting bacterial growth rate, protein folding, and solubility. Lowering the induction temperature is a common strategy to slow down protein synthesis, which can promote proper folding and reduce the formation of insoluble inclusion bodies. neliti.com For a recombinant Beta Casein-E 50-52 fusion protein, overnight incubation at 24°C was found to be the most convenient condition for expression. mdpi.com Optimization studies for other recombinant bacteriocins have identified optimal temperatures ranging from 18°C to 35°C. frontiersin.orgtandfonline.com For example, the highest yield for GFP-fused mundticin ST4SA was achieved at 18°C, whereas the optimal expression of a GST-tagged Lactobacillus casei bacteriocin occurred between 30-35°C. frontiersin.orgtandfonline.com

The pH of the culture medium also plays a significant role. It affects not only the growth of the host cells but also the stability and surface charge of the expressed peptide. biolink.com The pH is typically maintained between 6.5 and 7.0 for E. coli fermentations to ensure optimal growth and protein expression. biolink.comscienceopen.com

Bacteriocin (Fusion)Host OrganismOptimal Temperature
Plantaricin F (Trx) E. coli BL21 (DE3) pLysS22°C
Mundticin ST4SA (GFP) E. coli BL21 (DE3)18°C
Lactobacillus casei bacteriocin A (GST) E. coli BL2135°C
Lactobacillus casei bacteriocin B (GST) E. coli BL2130°C
Beta Casein-E 50-52 E. coli BL21 (DE3)24°C

This table showcases optimized induction temperatures for various recombinant bacteriocins, highlighting the variability based on the specific construct. Data derived from sources: mdpi.comfrontiersin.orgtandfonline.comneliti.com

Recombinant Protein Refolding and Purification Methodologies

The production of bacteriocins in heterologous hosts like E. coli often results in the formation of inactive, insoluble aggregates known as inclusion bodies. researchgate.net Therefore, effective purification and refolding strategies are paramount to recover bioactive bacteriocin.

Strategies for Recovery of Bioactive this compound

A common and effective strategy for purifying recombinant this compound, particularly when expressed as a His-tagged fusion protein, involves immobilized-metal affinity chromatography (IMAC), typically using a Ni-NTA resin. researchgate.netnih.gov When the bacteriocin is sequestered in inclusion bodies, the process begins with cell lysis and solubilization of the inclusion bodies using strong denaturants.

One study reported that a chimeric LssCAT-E50-52 protein, which was insoluble upon overexpression, could be solubilized using a phosphate (B84403) buffer at pH 7.4 supplemented with 8 M urea. researchgate.netnih.gov This denaturing condition allows the protein to be captured by the Ni-NTA column.

Following purification under denaturing conditions, the bacteriocin must be refolded into its correct three-dimensional structure to regain biological activity. Dialysis is the most frequently employed method for this purpose. This process involves the gradual removal of the denaturant, allowing the protein to refold. The composition of the dialysis buffer is critical for success. Research has shown that the optimal pH for refolding E50-52 can vary depending on the fusion partner and desired outcome.

Neutral pH Refolding: One study found that the most successful refolding of a Trx-E50-52 fusion protein occurred at a neutral pH (7.2 - 8.0). brieflands.com The E50-52 was specifically dialyzed in a PBS-based buffer (pH 7.2) containing 0.1 mM arginine and 0.01 mM proline. brieflands.com

Low pH Refolding: In contrast, for a Beta Casein-E 50-52 fusion, dialysis in buffers at a low pH (4.5 and 5.0) proved most effective for protein yield. mdpi.com The optimal buffer contained a redox pair of 0.5 mM cysteine and 0.05 mM cystine at pH 4.5, which can aid in the correct formation of disulfide bonds. mdpi.com

Another approach is an optimized stepwise dialysis process, which was used for a LssCAT-E50-52 fusion protein and yielded approximately 100 mg of high-purity recombinant protein per liter of culture. researchgate.netnih.gov This method likely involves gradually decreasing the concentration of the denaturant over several buffer changes to facilitate proper folding.

Fusion ProteinSolubilization/DenaturantRefolding MethodRefolding Buffer ConditionsFinal Yield
LssCAT-E50-52 8 M Urea in Phosphate Buffer (pH 7.4)Stepwise DialysisOptimized, not specified in detail~100 mg/L
Trx-E50-52 Not specifiedDialysisPBS-based buffer, pH 7.2, 0.1 mM Arginine, 0.01 mM Proline0.4 mg/mL (purified protein)
Beta Casein-E 50-52 8 M UreaDialysisPBS-based buffer, pH 4.5, 0.5 mM Cysteine, 0.05 mM Cystine1600 µg/mL (concentrated)
SUMO-E50-52 Soluble expressionNi-NTA purification, cleavageNot applicable (soluble)16 mg/L (after cleavage)

This table summarizes different reported strategies for the purification and refolding of recombinant this compound and its fusions. Data derived from sources: mdpi.comresearchgate.netresearchgate.netnih.govbrieflands.com

Protein Engineering of this compound

Protein engineering offers a powerful avenue for enhancing the properties of bacteriocins, such as improving their antimicrobial activity, broadening their target spectrum, or increasing their stability. For this compound, engineering efforts have primarily focused on creating hybrid or chimeric proteins.

A notable example involved designing two hybrid bacteriocins by swapping domains with pediocin PA-1, another well-characterized class IIa bacteriocin. nih.gov Both E50-52 and pediocin PA-1 possess a conserved N-terminal region and a variable C-terminal region, connected by a flexible hinge region. The hybrids were created as follows:

EP Hybrid: The N-terminus of enterocin E50-52 was fused to the C-terminus of pediocin PA-1.

PE Hybrid: The N-terminus of pediocin PA-1 was fused to the C-terminus of enterocin E50-52.

Both hybrid bacteriocins demonstrated significantly improved antimicrobial activity compared to their parent molecules. nih.gov The PE hybrid, in particular, showed an 8-fold lower minimum inhibitory concentration (MIC) than wild-type E50-52. nih.gov This work underscores that the combination of domains from different bacteriocins can yield novel peptides with superior potency.

Another engineering approach has been the creation of fusion proteins not for engineering the bacteriocin's activity itself, but for enhancing its production. As detailed previously, E50-52 has been fused with partners like the catalytic domain of lysostaphin (LssCAT), Small Ubiquitin-related Modifier (SUMO), and Thioredoxin (Trx). researchgate.netresearchgate.netnih.govbrieflands.com A fusion with LssCAT, for instance, resulted in a high-yield production of approximately 100 mg per liter of culture, a significant improvement that facilitates further research and application. researchgate.netnih.gov These fusion strategies, while primarily for production and purification, are a critical enabling technology in the broader field of bacteriocin engineering.

Design and Synthesis of Hybrid Bacteriocins (e.g., E50-52/Pediocin PA-1)

A promising strategy to enhance the antimicrobial properties of bacteriocins is the creation of hybrid molecules that combine functional domains from different parent bacteriocins. A notable example is the development of hybrid bacteriocins from Enterocin E50-52 and Pediocin PA-1, another well-characterized class IIa bacteriocin. nih.govoup.com Both bacteriocins possess the conserved N-terminal YGNGV motif characteristic of this class. oup.com

The design of these hybrids involved swapping the N-terminal and C-terminal domains of Enterocin E50-52 and Pediocin PA-1. nih.gov This was achieved by identifying the flexible hinge region between the N-terminal beta-sheet structure and the C-terminal helical region of both bacteriocins, which was then used as the cutting and rejoining point. nih.gov This approach resulted in two hybrid bacteriocins:

EP: Comprising the N-terminus of Enterocin E50-52 and the C-terminus of Pediocin PA-1. nih.gov

PE: Comprising the N-terminus of Pediocin PA-1 and the C-terminus of Enterocin E50-52. nih.gov

The synthesis of these hybrid bacteriocins demonstrated a significant improvement in their antimicrobial activity compared to their native counterparts. nih.govoup.com Both hybrid peptides exhibited lower minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria, including Micrococcus luteus, Salmonella enterica serovar Enteritidis, and Escherichia coli O157:H7. nih.govoup.com

The mechanism of action of these hybrid bacteriocins was also investigated. Both EP and PE were found to cause a loss of intracellular ATP in target bacteria. nih.gov However, their effect on the transmembrane electrical potential (ΔΨ) differed. While PE, along with the wild-type Enterocin E50-52 and Pediocin PA-1, could dissipate the ΔΨ, EP was unable to do so. nih.gov This suggests that the N-terminal domain of Pediocin PA-1 in the PE hybrid plays a crucial role in membrane potential dissipation, contributing to its potent antimicrobial activity. nih.gov

Rational Design for Improved Potency and Spectrum

The creation of hybrid bacteriocins such as EP and PE is a prime example of rational design aimed at improving the potency and antimicrobial spectrum of this compound. oup.comresearchgate.net By combining specific functional domains, researchers have successfully engineered novel peptides with enhanced therapeutic potential. slideserve.com

The rationale behind the design of the E50-52/Pediocin PA-1 hybrids was to leverage the distinct properties of each parent molecule's domains. The results of these studies have provided valuable insights into the structure-function relationships of class IIa bacteriocins. For instance, the enhanced activity of the PE hybrid, which has a 64-fold lower MIC than Pediocin PA-1 and an 8-fold lower MIC than Enterocin E50-52, highlights the importance of the synergistic interaction between the N-terminal domain of Pediocin PA-1 and the C-terminal domain of Enterocin E50-52. nih.govnih.gov

The improved potency of these rationally designed hybrid bacteriocins is evident in their significantly lower MIC values compared to the wild-type bacteriocins, as detailed in the table below.

BacteriocinFold Decrease in MIC vs. Pediocin PA-1Fold Decrease in MIC vs. Enterocin E50-52
Hybrid PE648
Hybrid EP324

The success of these hybrid designs has also expanded the antimicrobial spectrum of this compound. The hybrid peptides demonstrated activity against Gram-negative bacteria, which are typically less susceptible to bacteriocins from Gram-positive bacteria due to their outer membrane barrier. nih.govoup.com This broader spectrum enhances their potential for various therapeutic and food preservation applications.

Genetic Manipulation for Increased Expression and Stability

To overcome the low yields of natural bacteriocin production, various genetic manipulation techniques have been employed to increase the expression and stability of this compound in heterologous hosts. mdpi.comfrontiersin.org Escherichia coli and the methylotrophic yeast Pichia pastoris are two of the most commonly used expression systems for this purpose. mdpi.comchvm.net

A key strategy for enhancing the production of recombinant this compound is the use of fusion partners. These are proteins or peptides that are translationally fused to the bacteriocin, which can improve its solubility, stability, and facilitate purification. Several fusion partners have been successfully used for this compound expression:

Small Ubiquitin-related Modifier (SUMO): The this compound gene was cloned into the pET SUMO expression vector and expressed in E. coli BL21 (DE3). nih.govresearchgate.net This resulted in the production of a soluble SUMO-bacteriocin E50-52 fusion protein. After purification, the SUMO tag was cleaved off to yield the active bacteriocin. nih.gov This method yielded approximately 16 mg of recombinant this compound per liter of fermentation culture with a purity of over 95%. nih.gov

Lysostaphin Catalytic Domain (LssCAT): A fusion protein of this compound with the catalytic domain of lysostaphin (LssCAT) was produced in E. coli. researchgate.netnih.gov This approach yielded a high level of the chimeric protein, approximately 100 mg per liter of culture. researchgate.netnih.gov The purified and refolded LssCAT-E50-52 protein demonstrated dose-dependent inhibitory activity. researchgate.netnih.gov

Beta-Casein (BBC): Beta-casein was used as a fusion partner for the expression of E50-52 in E. coli BL21 (DE3). mdpi.com The resulting fusion protein was produced at a concentration of 1600 µg/mL after purification and refolding. mdpi.com

Thioredoxin (Trx): The pET32 plasmid, which includes a thioredoxin fusion tag, was used to express this compound in E. coli. brieflands.com The Trx fusion partner helps to protect the bacteriocin from proteolytic degradation and improve its soluble expression. brieflands.com

In addition to E. coli, Pichia pastoris has been utilized as a host for the expression of this compound. mdpi.comchvm.netresearchgate.net The gene for this compound was designed with optimized codon usage for Pichia pastoris and cloned into the pGAPZαA vector for constitutive secreted expression. chvm.net This approach also showed promise for the production of functional this compound. researchgate.net

The table below summarizes the different genetic manipulation strategies and their reported yields for the production of recombinant this compound.

Expression SystemFusion PartnerHost OrganismReported Yield
pET SUMOSUMOEscherichia coli BL21 (DE3)16 mg/L
-LssCATEscherichia coli100 mg/L
pET21aBeta-CaseinEscherichia coli BL21 (DE3)1600 µg/mL
pET32αThioredoxinEscherichia coliNot specified
pGAPZαA- (secreted)Pichia pastoris SMD1168Not specified

These biotechnological and engineering approaches have been instrumental in advancing the potential of this compound as a viable antimicrobial agent. By creating more potent hybrid molecules and developing efficient production systems, researchers are paving the way for its application in various fields.

Interaction with Target Organisms and Resistance Dynamics

Mechanisms of Bacterial Resistance to Bacteriocin (B1578144) E50-52

Bacteria can develop resistance to bacteriocins through various adaptive strategies. These mechanisms often involve modifications to the cell envelope, which is the primary site of action for many bacteriocins, including class IIa bacteriocins like E50-52. nih.govoup.com

The initial interaction between a cationic bacteriocin and a target bacterium is typically an electrostatic attraction to the negatively charged bacterial cell envelope. Consequently, alterations that modify the cell surface are a primary defense mechanism. Resistance to bacteriocins can arise from changes in the composition and physical properties of the bacterial membrane. nih.govoup.com These modifications can include:

Changes in Lipid Composition: Altering the types of fatty acids within the cell membrane can affect its fluidity. oup.com This change in fluidity can hinder the ability of the bacteriocin to insert itself into and disrupt the membrane.

Modification of Surface Charge: Bacteria may modify the net negative charge of their cell surface by incorporating positively charged molecules into their cell wall (e.g., D-alanine into teichoic acids in Gram-positive bacteria) or outer membrane. This reduces the initial electrostatic attraction for the cationic bacteriocin peptide, thereby decreasing its effective concentration at the membrane surface. oup.com

Changes in Membrane Potential: The antimicrobial action of many bacteriocins, including pediocin-like bacteriocins, involves the dissipation of the target cell's membrane potential. nih.gov Resistance can emerge in mutants that have altered membrane potential or are better able to withstand such disruptions. oup.com

While these are established general mechanisms of bacteriocin resistance, specific research detailing these changes in response to Bacteriocin E50-52 is an ongoing area of investigation.

Multidrug resistance (MDR) efflux pumps are transport proteins that actively extrude a wide range of toxic compounds, including antibiotics and bacteriocins, from the bacterial cell. mdpi.comnih.gov Their activity can prevent antimicrobial agents from reaching their intracellular or membrane-bound targets at sufficiently high concentrations to be effective.

In Campylobacter, a key target for this compound, the CmeABC multidrug efflux pump has been identified as a significant factor in both intrinsic and acquired resistance to bacteriocins. nih.govnih.gov Research on anti-Campylobacter bacteriocins produced by commensal bacteria has shown that the CmeABC system actively transports these peptides out of the cell. nih.govasm.org Inactivation of the cmeABC operon renders Campylobacter more susceptible to these bacteriocins, while its overexpression contributes to resistance. nih.gov This mechanism is particularly important as it can confer resistance to multiple, structurally diverse antimicrobial compounds. mdpi.com

Bacteriocin-producing organisms must protect themselves from the antimicrobial peptides they synthesize. This self-protection is accomplished by a specific immunity protein, which is typically encoded by a gene located within the same bacteriocin-encoding operon. mdpi.comnih.govacademicjournals.org The immunity protein specifically recognizes and neutralizes the bacteriocin, preventing it from killing the producer cell.

The immunity protein for a class IIa bacteriocin generally functions at the cell membrane. It is believed to interact with the bacteriocin's membrane receptor, the mannose phosphotransferase system (man-PTS), thereby blocking the bacteriocin from docking and forming pores. chapman.edu The production of this cognate immunity protein allows the bacterium, such as Enterococcus faecium E50-52, to effectively deploy its bacteriocin against competitors without succumbing to its effects. nih.govacademicjournals.org

Prevalence and Development of Resistance in Target Pathogens

A critical aspect of any antimicrobial agent is the rate and extent to which pathogens develop resistance. Studies on bacteriocins, including those closely related to E50-52, suggest a low propensity for the development of high-level resistance.

Campylobacter is a major foodborne pathogen and a primary target for this compound. acs.orgnih.gov Research into the development of resistance in Campylobacter species to anti-Campylobacter bacteriocins has yielded promising results.

In vitro studies examining the susceptibility of numerous C. jejuni and C. coli isolates to the anti-Campylobacter bacteriocins OR-7 and E-760 found that most strains were highly susceptible. asm.org When attempts were made to select for resistant mutants, no resistant C. jejuni strains were obtained. asm.org While resistant mutants of C. coli could be selected, they occurred at a low frequency and exhibited only a low level of resistance, with Minimal Inhibitory Concentrations (MICs) increasing from a baseline of 1-2 µg/ml to 8-16 µg/ml. nih.govasm.org An in-vivo study using a chicken model and treatment with bacteriocin E-760 also found that while some resistance in C. jejuni could be selected, it remained at a low level. nih.gov

OrganismBacteriocinBaseline MIC Range (µg/ml)Resistant Mutant MIC Range (µg/ml)Frequency of Resistance Emergence
C. jejuniOR-7 / E-7600.25 - 1.0Not ObtainedN/A
C. coliOR-7 / E-7600.5 - 4.08.0 - 16.01.0 × 10⁻⁸ to 9.0 × 10⁻⁶

This table summarizes findings from in vitro studies on the development of resistance in Campylobacter species to related anti-Campylobacter bacteriocins. nih.govasm.org

The emergence of resistance to bacteriocins appears to be a less frequent and less severe event compared to many conventional antibiotics. oup.com The resistance of Campylobacter to clinically important antibiotics, such as fluoroquinolones and macrolides, is a widespread and growing public health concern, often involving high-level resistance that renders treatments ineffective. nih.gov

In contrast, studies consistently show that when bacteriocin resistance does emerge, it is typically of a low level. nih.govnih.gov Furthermore, the unique mechanisms of action of some bacteriocins, which may involve targeting highly conserved structures like lipid II, can make resistance development more difficult for the bacteria. oup.comasm.org One study directly compared the efficacy of a this compound liposomal formulation against a systemic Listeria monocytogenes infection in mice with the conventional antibiotic rifampicin. The results showed that the bacteriocin treatment was effective in increasing the lifespan of the infected animals, with an effect only slightly weaker than that of rifampicin, despite being administered at a tenfold lower concentration. nih.gov This suggests a high potency, which, combined with a lower propensity for resistance development, positions bacteriocins like E50-52 as promising alternatives or adjuncts to conventional antibiotics. nih.gov

Ecological Role and Evolutionary Perspectives of Bacteriocin E50 52

Role in Microbial Community Dynamics and Competition

Bacteriocins are key mediators of interference competition among bacteria. pnas.org By producing peptides like E50-52, E. faecium can inhibit or kill competing bacteria, thereby securing its own ecological niche. nih.govpnas.org This is particularly relevant in densely populated environments such as the gastrointestinal tract, where numerous microbial species vie for limited resources. pnas.orgasm.org The production of bacteriocins is a crucial strategy that allows the producing strain to modulate the composition of the surrounding microbiota. asm.org

Bacteriocin (B1578144) E50-52 exhibits a notably broad spectrum of activity, inhibiting not only closely related Gram-positive bacteria, a common trait for class IIa bacteriocins, but also a range of Gram-negative pathogens. nih.govresearchgate.net This wide-ranging inhibitory capacity suggests a significant impact on the structure and dynamics of the microbial communities it inhabits. nih.govnih.gov The ability to suppress a diverse array of competitors, including pathogenic species, underscores its ecological importance. nih.govresearchgate.net

Contribution to Niche Colonization and Exclusion of Competing Microorganisms

The production of bacteriocins is a well-established mechanism for niche colonization. pnas.org By eliminating susceptible competitors, bacteriocin-producing strains can effectively colonize and dominate a specific ecological niche. pnas.org Bacteriocin E50-52, with its potent antimicrobial properties, facilitates the colonization and persistence of its producing E. faecium strain, particularly in the complex environment of the poultry intestine. asm.org

Research has demonstrated the effectiveness of this compound in reducing the colonization of pathogenic bacteria. For instance, in broiler chicken trials, oral administration of E50-52 significantly reduced the cecal populations of Campylobacter jejuni and Salmonella enteritidis. asm.org This competitive exclusion of pathogens highlights the crucial role of this compound in establishing and maintaining a favorable microbial balance for the host, while simultaneously securing the niche for the producer organism. asm.org

Evolutionary Trajectories of this compound

The evolution of bacteriocins, including E50-52, is a dynamic process shaped by various genetic mechanisms and selective pressures. As a member of the class IIa bacteriocins, its evolutionary history is intertwined with this diverse and widely studied group of antimicrobial peptides. nih.govacademicjournals.org

The genetic determinants for the production of many class IIa bacteriocins are often located on mobile genetic elements such as plasmids and transposons. mdpi.comebi.ac.uk This facilitates their transfer between different strains and even species through horizontal gene transfer (HGT). ebi.ac.ukasm.org While the specific genetic organization of the genes encoding this compound is not detailed in the provided information, the general model for class IIa bacteriocins involves a gene cluster that includes the bacteriocin structural gene, an immunity gene to protect the producer cell, and genes for transport and regulation. mdpi.comebi.ac.uk The likely plasmid-borne nature of these genes in many bacteriocin-producing bacteria suggests that HGT is a significant driver in the dissemination and evolution of bacteriocins like E50-52. ebi.ac.ukasm.org This mechanism allows for the rapid acquisition of a competitive advantage in new environments.

Class IIa bacteriocins are characterized by a conserved N-terminal region, which includes the highly conserved "pediocin box" motif (YGNGV), and a more variable C-terminal region. nih.govnih.gov The conserved N-terminal domain is typically involved in binding to the mannose phosphotransferase system (man-PTS) on the surface of target cells, which serves as a receptor. nih.gov The divergence in the C-terminal region is believed to be responsible for the differences in the antimicrobial spectrum and potency among various class IIa bacteriocins. academicjournals.orgnih.gov

A multiple sequence alignment study classified 50 class IIa bacteriocins into eight groups. nih.gov Interestingly, this compound, along with bacteriocin 37 and bacteriocin L-1077, was found to be very different from the others, forming its own distinct group. nih.gov This suggests a unique evolutionary path for E50-52, which may be linked to its unusually broad antimicrobial spectrum that includes both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The evolution of such broad-spectrum activity is a key area of interest, as most class IIa bacteriocins exhibit a narrower range of inhibition, primarily targeting Listeria and other Gram-positive bacteria. pnas.orgnih.gov The unique sequence of E50-52 likely underlies its ability to effectively target a wider array of pathogens. nih.govresearchgate.net

Significance in Host-Associated Microbiomes (e.g., Poultry Intestine)

This compound holds particular significance in the context of host-associated microbiomes, most notably in the poultry intestine. asm.org The poultry gut is a complex ecosystem and a major reservoir for foodborne pathogens such as Campylobacter and Salmonella. asm.org The ability of E. faecium producing E50-52 to thrive in this environment and actively combat these pathogens is of great ecological and practical importance. asm.org

Future Research Trajectories for Bacteriocin E50 52

Advanced Structural Biology and Functional Characterization

A foundational element for the rational design and engineering of Bacteriocin (B1578144) E50-52 is a detailed understanding of its three-dimensional structure and how that structure dictates its function.

Currently, a high-resolution, three-dimensional structure of Bacteriocin E50-52 has not been reported in the scientific literature. Future research must prioritize the determination of its atomic structure using established biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of small to medium-sized proteins like bacteriocins in a solution state, which closely mimics their physiological environment. nih.gov This method can provide critical insights into the peptide's conformational dynamics and flexibility, which are often essential for its biological activity.

X-ray Crystallography: This technique provides high-resolution static snapshots of a molecule's structure in a crystalline form. nrel.gov Successfully crystallizing this compound could yield a detailed atomic map, revealing the precise spatial arrangement of its amino acid residues and the conserved YGNGV motif characteristic of class IIa bacteriocins. nih.gov Obtaining such a structure would provide an invaluable template for computational modeling and protein engineering efforts. biorxiv.org

A comparative analysis of structures obtained from both NMR and X-ray crystallography could offer a comprehensive understanding of both the static and dynamic features of the peptide. nih.gov

The antimicrobial activity of most class IIa bacteriocins is predicated on their ability to interact with and disrupt the cytoplasmic membrane of target cells, leading to pore formation and cell death. nih.govchapman.edu While this compound is known to dissipate the membrane potential in Gram-positive bacteria, its mechanism against Gram-negative species appears to differ, as it has been shown to cause a loss of internal ATP in E. coli without a corresponding dissipation of membrane potential. nih.gov This suggests a distinct or modified mode of action.

Future studies should aim to:

Identify the specific lipid or protein components of the bacterial membrane that this compound interacts with.

Characterize the nature of these interactions (e.g., electrostatic, hydrophobic) and how they lead to membrane permeabilization or other disruptive effects. researchgate.net

Utilize model membrane systems (e.g., liposomes, nanodiscs) of varying compositions to dissect the contribution of different membrane components to the binding and activity of the bacteriocin.

Deeper Understanding of Gram-Negative Bacterial Inhibition

The ability of this compound to inhibit Gram-negative bacteria is of significant interest, as the outer membrane of these organisms typically presents a formidable barrier to many antimicrobial peptides. nih.govnih.gov

For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) has been identified as a membrane-associated receptor that facilitates their activity. chapman.edu While this is well-established for Gram-positive targets, it is unclear if this compound utilizes the Man-PTS or an entirely different receptor on Gram-negative bacteria. The observed differences in its mode of action suggest the possibility of a novel target. nih.gov Research should focus on identifying this putative receptor through techniques such as affinity chromatography, pull-down assays using tagged E50-52, and genetic screening of knockout mutant libraries of susceptible Gram-negative strains. Pinpointing the specific target is a critical step toward understanding its broader spectrum of activity.

The outer membrane of Gram-negative bacteria is a major hurdle that must be overcome for an antimicrobial peptide to reach its ultimate target, the cytoplasmic membrane. The mechanism by which this compound traverses this barrier is poorly understood. nih.gov While studies have shown that chelating agents like EDTA can compromise the outer membrane and sensitize Gram-negative cells to bacteriocins, this is not a therapeutically viable strategy. nih.gov

Future research should investigate:

The intrinsic properties of this compound that may allow it to destabilize or permeate the outer membrane.

The potential for synergistic interactions with other compounds that could non-destructively increase outer membrane permeability.

Engineering strategies to append outer membrane permeabilizing motifs to the core structure of E50-52, thereby enhancing its self-promoting uptake.

Development of Novel Protein Engineering Strategies

Protein engineering offers a powerful avenue to enhance the natural properties of this compound, such as its potency, spectrum of activity, and production yield. psu.edu Several successful strategies have already been reported, laying the groundwork for future innovation.

One promising approach has been the creation of hybrid bacteriocins. By swapping domains with another class IIa bacteriocin, Pediocin PA-1, researchers have created novel peptides with significantly improved antimicrobial properties. nih.gov Fusion proteins have also been developed to facilitate high-yield production in heterologous hosts like E. coli, which is a prerequisite for detailed structural and functional studies. researchgate.netnih.govnih.gov

Engineered Construct Strategy Description Key Finding Reference
PE Hybrid HybridizationN-terminus of Pediocin PA-1 fused with the C-terminus of Enterocin (B1671362) E50-52.8-fold lower Minimum Inhibitory Concentration (MIC) than wild-type E50-52, indicating higher potency. nih.gov
EP Hybrid HybridizationN-terminus of Enterocin E50-52 fused with the C-terminus of Pediocin PA-1.Caused a more pronounced loss of intracellular ATP compared to the wild-type E50-52. nih.gov
LssCAT-E50-52 Fusion ProteinFused with the catalytic domain of lysostaphin (B13392391) (LssCAT).Enabled high-yield production (~100 mg/L) of biologically active protein in E. coli. Exhibited activity against Helicobacter pylori. researchgate.netnih.gov
SUMO-E50-52 Fusion ProteinFused with Small Ubiquitin-related Modifier (SUMO).Enabled soluble expression in E. coli and purification, yielding ~16 mg/L of pure recombinant E50-52 after cleavage. nih.govmdpi.com

Future protein engineering endeavors should build upon this success by:

Employing site-directed mutagenesis to probe the function of specific amino acid residues, guided by an eventual high-resolution structure.

Utilizing rational design to create new hybrid peptides with tailored activities against specific, high-priority pathogens.

Exploring novel fusion partners and expression systems to further optimize the cost and efficiency of production.

Design of Next-Generation Hybrid and Chimeric Bacteriocins

A promising avenue for future research lies in the rational design of hybrid and chimeric bacteriocins that incorporate the advantageous features of this compound with other antimicrobial peptides. This approach aims to create novel molecules with enhanced activity, a broader spectrum of inhibition, and improved stability.

One notable study involved the creation of hybrid bacteriocins by combining the N-terminus of Enterocin E50-52 with the C-terminus of Pediocin PA-1, and vice versa. nih.gov The resulting hybrids, named EP and PE respectively, exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their parent bacteriocins. nih.gov Specifically, the MICs of the hybrid PE and EP were 64- and 32-fold lower than that of pediocin PA-1, and 8- and 4-fold lower than that of enterocin E50-52. nih.gov This suggests that combining domains from different bacteriocins can lead to synergistic effects and more potent antimicrobial agents. nih.govpsu.edu

Another approach has been the fusion of this compound with the catalytic domain of lysostaphin, a class III bacteriocin. This chimeric protein, LssCAT-E50-52, not only facilitated high-yield production in Escherichia coli but also demonstrated inhibitory activity against Helicobacter pylori, a pathogen associated with gastric cancer. researchgate.netnih.gov This finding opens up new possibilities for the therapeutic application of E50-52-based chimeras. nih.gov

Targeted Modifications for Enhanced Potency, Stability, and Specificity

Beyond creating hybrids, future research will focus on targeted modifications of the this compound peptide itself to improve its key characteristics. Engineering bacteriocins for improved potency and specificity is a key strategy to overcome limitations and enhance their efficacy. numberanalytics.com

Research has shown that the N-terminal region of Enterocin E50-52, particularly the first two amino acids (K and Y), and its C-terminus are crucial for its high antimicrobial activity and its ability to dissipate the membrane potential of target cells. nih.gov Future studies could explore site-directed mutagenesis of these and other regions to further enhance these properties. The goal is to create variants with increased lytic activity, greater stability in various environmental conditions (pH, temperature), and a more targeted action against specific pathogens, thereby minimizing effects on beneficial microflora.

Exploration of Biopreservation Applications

The potential of this compound as a natural food preservative is a significant area of future research. frontiersin.org Its broad spectrum of activity against foodborne pathogens makes it an attractive alternative to chemical preservatives. acs.org

Strategies for Food Matrix Integration and Efficacy Maintenance

A key challenge in the application of bacteriocins in food is maintaining their stability and efficacy within the complex food matrix. nih.govijarbs.com Future research must focus on developing strategies for the effective integration of this compound into various food systems. This includes investigating its interaction with food components such as fats, proteins, and salts, which can impact its activity. nih.gov

Encapsulation technologies, such as the use of liposomes, could be explored to protect the bacteriocin from degradation by proteolytic enzymes present in food and to ensure its controlled release and uniform distribution. nih.gov The effectiveness of such delivery systems will need to be validated in different food products to ensure the maintenance of antimicrobial activity throughout the product's shelf life.

Role in Animal Health and Livestock Production (e.g., Poultry Disease Control)

The application of bacteriocins in animal health, particularly in livestock production, is a rapidly growing field of interest. oup.com this compound has shown considerable promise in controlling poultry pathogens.

Studies have demonstrated that oral administration of this compound can significantly reduce the colonization of Campylobacter jejuni and Salmonella enteritidis in the ceca of broiler chickens. acs.orgnih.govefeedlink.com In one trial, chickens treated with E50-52 showed no detectable C. jejuni even eight days after the treatment was stopped, indicating complete elimination from the intestine. nih.gov Furthermore, systemic S. enteritidis was also reduced in the liver and spleen, suggesting the bacteriocin can be absorbed into the systemic circulation. acs.orgnih.gov

Future research should focus on optimizing the delivery methods of this compound in poultry feed or water. nih.gov Investigating its long-term effects on the gut microbiome of poultry and its efficacy against a wider range of avian pathogens will be crucial for its development as a viable alternative to antibiotics in poultry farming. nih.gov

Investigation of Resistance Mitigation Strategies

While bacteriocins are often touted as a solution to antibiotic resistance, the potential for bacteria to develop resistance to bacteriocins themselves must be addressed. oup.com

Combinatorial Approaches with Existing Antimicrobials

A key strategy to mitigate resistance and enhance antimicrobial efficacy is the use of combinatorial therapies. frontiersin.org Combining this compound with other existing antimicrobials, including conventional antibiotics or other bacteriocins, could create synergistic effects. oup.comfrontiersin.org

This approach can lower the required concentration of each antimicrobial, potentially reducing the selective pressure that drives the development of resistance. frontiersin.org Future studies should investigate the synergistic interactions between this compound and a variety of antimicrobial agents against a broad panel of pathogens. Understanding the mechanisms behind these synergistic actions will be critical for designing effective combination therapies for both clinical and agricultural applications. psu.edu

Strategies to Delay or Prevent Resistance Development in Target Pathogens

The emergence of pathogenic bacteria resistant to conventional antibiotics is a significant global health concern, accelerating the search for alternative antimicrobial agents. researchgate.netnumberanalytics.com Bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of therapeutics. numberanalytics.com However, as with any antimicrobial, the potential for target pathogens to develop resistance is a critical consideration that must be addressed to ensure their long-term efficacy. numberanalytics.commdpi.com

While bacteria can develop resistance to bacteriocins, the mechanisms are often complex and can arise at varying frequencies. researchgate.net Key resistance strategies in bacteria include modifications of cell surface receptors that prevent bacteriocin binding, enzymatic degradation of the bacteriocin, or alterations in the cell envelope. mdpi.comnih.gov Given the potential for resistance, several forward-thinking research trajectories are focused on strategies to delay or prevent its development in pathogens targeted by bacteriocins like E50-52. These strategies are primarily centered around combination therapies and the application of hurdle technology.

Combination Therapies

A primary strategy to mitigate resistance is the use of bacteriocins in combination with other antimicrobial agents. nih.gov This approach is founded on the principle that it is more difficult for a pathogen to simultaneously develop resistance to two or more compounds that have different mechanisms of action. nih.govasm.org Synergistic combinations can also allow for lower concentrations of each agent, potentially reducing toxicity and the selective pressure that drives resistance. mdpi.comportlandpress.com

Bacteriocin-Bacteriocin Combinations: Pairing two or more bacteriocins with different target specificities or modes of action can be a potent strategy. bbrc.infrontiersin.org For example, a combination could target different steps in cell wall synthesis or simultaneously disrupt the cell membrane and inhibit intracellular processes. This approach not only broadens the spectrum of activity but also presents a multi-pronged attack that is more difficult for bacteria to overcome. frontiersin.org Studies on combinations like nisin and pediocin AcH have shown greater antibacterial activity than either bacteriocin used alone. frontiersin.org The synergistic effect of nisin and bacteriocin AS-48 has also been demonstrated to be effective against drug-resistant Staphylococcus aureus. bbrc.infrontiersin.org

Bacteriocin-Non-Antibiotic Combinations: Research has also explored combining bacteriocins with other non-antibiotic compounds, such as essential oils, organic acids, and nanoparticles. researchgate.netasm.orgmdpi.com

Essential Oils (EOs): EOs can enhance the efficacy of bacteriocins and reduce the required dosage. mdpi.com

Nanoparticles: Conjugating bacteriocins to nanoparticles can protect them from degradation, improve stability, and enhance their antimicrobial spectrum. researchgate.net For example, bacteriocin-silver nanoparticle conjugates have shown greater activity against multidrug-resistant pathogens. researchgate.net

Organic Acids: The combination of bacteriocins like microcin (B1172335) J25 with citric and lactic acids has demonstrated synergistic effects against Salmonella Newport. asm.org

Table 1: Examples of Synergistic Bacteriocin Combinations to Mitigate Resistance This table is generated based on data from various bacteriocin studies and represents strategies that could be applicable to this compound.

Combination TypeAgentsTarget Pathogen(s)Observed EffectReference(s)
Bacteriocin-Bacteriocin Nisin + Bacteriocin AS-48Staphylococcus species (including antibiotic-resistant strains)Synergistic bactericidal action. bbrc.infrontiersin.org
Bacteriocin-Antibiotic Nisin + Chloramphenicol/PenicillinEnterococcus faecalisSignificant improvement in Minimum Inhibitory Concentration (MIC) values. nih.gov
Bacteriocin-Antibiotic Garvicin KS + Tetracycline/Polymyxin BMultidrug-resistant Gram-positive and Gram-negative bacteriaEffective synergy against urinary tract infection pathogens. mdpi.com
Bacteriocin-Natural Compound Microcin J25 + Citric Acid + Lactic AcidSalmonella NewportSynergistic inhibition (FIC Index = 0.5). asm.org
Bacteriocin-Nanoparticle Plantaricin + Silver Nanoparticles (AgNPs)Foodborne pathogens (e.g., L. monocytogenes, E. coli)Enhanced antibacterial activity. researchgate.net

Hurdle Technology and Treatment Scheduling

Beyond direct combinations, other strategies focus on the method and timing of bacteriocin application.

Hurdle Technology: This concept, widely used in food preservation, involves combining multiple antimicrobial barriers or "hurdles" to inhibit microbial growth. nih.govsci-hub.se This can include combining bacteriocins with physical treatments like high-pressure processing or pulsed electric fields. nih.govmdpi.com Such combinations can be more effective than a single intervention, particularly against resilient forms like bacterial spores, and reduce the likelihood of resistance emerging. sci-hub.se The principle is that pathogens are unable to overcome multiple, diverse environmental pressures simultaneously.

Antibiotic Rotation or Cycling: In clinical settings, the systematic rotation of different classes of antimicrobials has been proposed to reduce selective pressure and slow the development of resistance. mdpi.comnih.gov This strategy involves using a specific antimicrobial for a defined period, followed by a switch to a different class with a distinct mechanism of action. nih.gov Applying this concept to bacteriocins, one could envision a treatment protocol where this compound is used in rotation with other bacteriocins or conventional antibiotics. This approach aims to keep pathogen populations susceptible by continually changing the selective environment. mdpi.com

Future research for this compound will likely focus heavily on these combination and scheduling strategies. Identifying the most synergistic partners—be they other bacteriocins, antibiotics, or natural compounds—and optimizing their application will be crucial for preserving the long-term viability of this compound as a therapeutic agent in an era of increasing antimicrobial resistance. tandfonline.com

Q & A

Q. What is the antimicrobial spectrum of Bacteriocin E50-52, and how is it experimentally validated?

this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens, including Campylobacter jejuni, Salmonella spp., Escherichia coli O157:H7, and Listeria spp. . Standardized assays such as agar diffusion, broth microdilution, and time-kill curves are used to quantify inhibitory effects. For example, MIC values against C. jejuni range from 0.025 to 32 µg/mL, validated via growth kinetic assays and in vivo broiler trials .

Q. How is this compound produced and purified in laboratory settings?

The bacteriocin is produced by Enterococcus faecium NRRL B-30745. Recombinant methods involve codon-optimized gene insertion into vectors (e.g., pET-32α), expression in E. coli BL21(DE3), and purification via affinity chromatography. SDS-PAGE is used to confirm protein purity (>90%), with typical yields of 0.4–0.5 mg/mL after dialysis in PBS-based buffers at pH 7.2–8 .

Q. What molecular mechanisms underlie this compound’s activity against Gram-negative bacteria?

E50-52 disrupts bacterial membranes via pore formation, leading to ion leakage and cell lysis. Mechanistic studies employ fluorescent dye uptake assays (e.g., propidium iodide) and electron microscopy to visualize membrane damage. Synergy with peptides like Ib-AMP4 enhances permeabilization, as shown in time-kill assays against Acinetobacter baumannii .

Advanced Research Questions

Q. How can synergistic effects between this compound and other antimicrobial peptides be systematically evaluated?

Synergy is assessed using fractional inhibitory concentration (FIC) indices, checkerboard assays, and time-kill curves. For example, combining E50-52 (62 µg/mL) with Ib-AMP4 (324 µg/mL) reduced A. baumannii viability by >95% within 2 hours in vitro and eliminated systemic infection in mice . Statistical validation requires triplicate experiments with controls for additive vs. synergistic effects.

Q. What methodologies resolve discrepancies in reported MIC values for this compound across studies?

Variability arises from differences in bacterial strains, growth media, and assay conditions. To standardize results:

  • Use CLSI/MENS guidelines for broth microdilution.
  • Include reference strains (e.g., C. jejuni NCTC 11168) as controls.
  • Report detailed protocols for protein refolding (e.g., 0.1 mM arginine at pH 7.2) and storage .

Q. How can refolding efficiency of recombinant this compound be optimized?

Refolding is pH-dependent: neutral buffers (pH 7.2–8) with additives like arginine (0.1 mM) and proline (0.01 mM) improve solubility. Dialysis under redox conditions (e.g., 5 µg/mL H₂O₂) enhances disulfide bond formation. Purity and activity are confirmed via circular dichroism (CD) spectroscopy and antimicrobial assays .

Q. What statistical frameworks are recommended for analyzing contradictory data in bacteriocin research?

  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Use survival analysis (Kaplan-Meier curves) for in vivo efficacy studies.
  • Address variability via coefficient of variation (CV) calculations and sensitivity analyses .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound experiments?

  • Document vector construction details (e.g., codon optimization, promoter systems).
  • Publish raw data (e.g., SDS-PAGE gels, growth curves) as supplementary material.
  • Specify bacterial culture conditions (e.g., OD₆₀₀ at induction, incubation temperature) .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?

  • Use murine systemic infection models with defined endpoints (e.g., CFU counts in liver/spleen).
  • Compare efficacy against standard antibiotics (e.g., colistin) and include toxicity controls (e.g., serum ALT/AST levels).
  • Follow ARRIVE guidelines for ethical reporting .

Q. What strategies improve the stability and delivery of this compound in complex biological environments?

  • Encapsulate in liposomes or nanoparticles to protect against protease degradation.
  • Engineer hybrid peptides (e.g., E50-52-PA-1 chimeras) to enhance stability and target specificity, validated via MIC assays and structural modeling .

Data Presentation and Literature Synthesis

Q. How should conflicting findings about this compound’s spectrum be addressed in a review?

  • Tabulate strain-specific MIC values and experimental conditions.
  • Discuss confounding factors (e.g., efflux pump activity in Gram-negative strains).
  • Apply FINER criteria to evaluate study quality and relevance .

Q. What bioinformatics tools are used to design synthetic analogs of this compound?

  • Use BLAST for homology modeling and tools like Rosetta for peptide docking.
  • Validate designs via molecular dynamics simulations and in vitro MIC testing .

Q. Tables for Key Findings

Parameter Value/Outcome Reference
MIC for C. jejuni0.025–32 µg/mL
Optimal refolding pH7.2–8 (PBS with arginine/proline)
Synergy with Ib-AMP4 (in vitro)Complete bacterial kill in 240 minutes
In vivo efficacy (mice)100% survival vs. 0% in colistin group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.